4-(Ethylamino)butane-1-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(ethylamino)butane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-2-7-5-3-4-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHUATYDDMJYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597847 | |
| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89585-27-3 | |
| Record name | 4-(Ethylamino)butane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: A Note on Scientific Diligence with Novel Reagents
An In-depth Technical Guide to 4-(Ethylamino)butane-1-sulfonic acid (CAS 89585-27-3)
In the landscape of drug discovery and chemical research, we often encounter compounds with limited publicly available data. This compound (CAS 89585-27-3) is one such entity. While a specific, verified Safety Data Sheet (SDS) is not readily accessible in public databases as of this writing, this guide has been constructed to serve the experienced researcher. It provides a framework for safe handling and potential application based on first principles of chemical reactivity, data from structurally related analogs, and established best practices in the laboratory. This document is not a substitute for a manufacturer-provided SDS but is intended to empower the scientist to perform a robust risk assessment and make informed experimental decisions.
Compound Identity and Physicochemical Profile
This compound is a zwitterionic organic compound, possessing both a basic secondary amine and a strongly acidic sulfonic acid group. This dual functionality dictates its physical properties and potential chemical behavior.
Its identity is established by its unique CAS number and molecular structure.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 89585-27-3 | [1][2] |
| Molecular Formula | C₆H₁₅NO₃S | [2][3] |
| Molecular Weight | 181.25 g/mol | [2][3] |
| Appearance | Solid (predicted) | Inferred |
| Water Solubility | Soluble (predicted) | [4] |
| pKa (Sulfonic Acid) | < 2 (predicted) | Inferred |
| pKa (Amine) | ~10-11 (predicted) | Inferred |
Rationale: The presence of the highly polar sulfonic acid and amino groups suggests high water solubility.[4] Sulfonic acids are strong acids, while secondary amines are moderately basic, leading to the predicted pKa values. This zwitterionic nature at physiological pH is a key consideration for its use in biological systems.
Pro-Forma Hazard Analysis and Risk Mitigation
In the absence of a specific SDS, a risk assessment must be constructed based on the known hazards of the functional groups present and data from analogous compounds.
Anticipated Hazards Based on Chemical Structure
-
Skin and Eye Irritation/Corrosion: Alkanesulfonic acids, while strong acids, may not be as corrosive as mineral acids, but direct contact should be avoided. Some sulfonic acids can cause skin irritation, and related compounds are classified as causing skin corrosion or serious eye damage.[5][6] Assume this compound is, at a minimum, a severe irritant to the eyes and skin.
-
Respiratory Irritation: Dust or aerosols may cause respiratory irritation.[7] This is a common hazard for many fine chemical powders.
-
Harmful if Swallowed: Related sulfonic acid derivatives are classified as harmful if swallowed.[5][6]
Essential Protocol: New Chemical Risk Assessment Workflow
Before any bench work commences, a thorough and documented risk assessment is mandatory. This process is not a mere formality; it is a critical scientific control.
Caption: Risk assessment workflow for a novel chemical reagent.
Standard Operating Procedure (SOP) for Safe Handling
This protocol is designed as a baseline for handling gram-scale quantities in a research setting.
-
Preparation and Engineering Controls:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure an eye wash station and safety shower are accessible and unobstructed.[8]
-
Place a spill kit containing a suitable absorbent material (e.g., vermiculite) and a weak base (e.g., sodium bicarbonate for potential acid neutralization) nearby.
-
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile gloves. For prolonged handling, consider thicker gloves or double-gloving.
-
Wear chemical splash goggles that provide a full seal around the eyes.[9]
-
Wear a buttoned lab coat.
-
-
Weighing and Aliquoting:
-
Conduct all manipulations of the solid compound within a ventilated enclosure or chemical fume hood to prevent inhalation of dust.[7]
-
Use anti-static weighing dishes to minimize dispersal of fine powder.
-
Clean spatulas and surfaces immediately after use.
-
-
Dissolution:
-
Add the solid compound slowly to the solvent (e.g., water, buffer) while stirring. Never add solvent to the bulk solid.
-
Be aware that dissolution of acids can be exothermic. Monitor for any temperature changes.
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep it segregated from strong oxidizing agents and strong bases.
-
-
Waste Disposal:
-
Dispose of all waste (including contaminated PPE) in accordance with institutional and local environmental regulations. Do not discharge to drains.[8]
-
Potential Applications in Research and Drug Development
The structure of this compound suggests several potential roles in scientific research, particularly within drug development. Sulfonic acids and their derivatives are foundational in medicinal chemistry.[11][12]
Role as a Biochemical Buffer
Like the well-known Good's buffers (e.g., HEPES, PIPES), which are also sulfonic acid derivatives, this compound has the potential to be an effective biological buffer. Its predicted amine pKa of ~10-11 makes it unsuitable for most physiological cell culture (pH 7.4), but it could be valuable for biochemical assays, enzyme kinetics, or chromatography at higher pH ranges.
Building Block in Synthetic Chemistry
The secondary amine provides a reactive handle for further synthetic elaboration. It can undergo N-alkylation, acylation, or be used in reductive amination to build larger, more complex molecules. This makes it a potentially useful intermediate for creating novel compound libraries for screening.
Pharmaceutical Salt Formation
Sulfonic acids are widely used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs).[13][14] This is a critical step in drug development to improve an API's solubility, stability, and bioavailability. This compound could be explored as a novel counter-ion for basic drug candidates.
Caption: The versatile roles of sulfonic acids in pharmaceutical R&D.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of any research compound.
Table 2: Recommended Analytical Methodologies
| Technique | Purpose | Key Considerations |
|---|---|---|
| ¹H and ¹³C NMR | Structure Confirmation | Use a deuterated solvent like D₂O or DMSO-d₆. Confirm expected chemical shifts and splitting patterns for the ethyl and butyl chains. |
| LC-MS | Purity Assessment & Mass Verification | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a formic acid modifier would be a good starting point for analysis.[15] The mass spectrometer should be set to detect the expected [M+H]⁺ and/or [M-H]⁻ ions. |
| FTIR | Functional Group Identification | Look for characteristic stretches for S=O (~1350, 1175 cm⁻¹), S-O (~1050 cm⁻¹), and N-H (~3300-3500 cm⁻¹). |
| Elemental Analysis | Purity Confirmation | Provides the percentage of C, H, N, and S, which can be compared to the theoretical values calculated from the molecular formula. |
Conclusion
This compound is a compound with clear potential as a tool in chemical and pharmaceutical research. While comprehensive safety data is not yet widely disseminated, a diligent, first-principles approach to risk assessment and handling allows for its safe use in a controlled laboratory environment. Its zwitterionic nature and reactive amine handle make it an intriguing candidate for applications ranging from biochemical buffering to the synthesis of novel therapeutics. As with any novel reagent, the responsibility for safety and scientific validity rests with the end-user.
References
-
U.S. Environmental Protection Agency. (2025, October 15). This compound - HTTr Summary. EPA Comptox Chemicals Dashboard. [Link]
-
Pharmaffiliates. 4-(Ethyl(m-tolyl)amino)butane-1-sulfonic Acid. [Link]
-
RCI Labscan Limited. (2023, May 2). Safety Data Sheet: Sodium 1-butanesulfonate Anhydrous. [Link]
-
SIELC Technologies. (2018, May 16). Separation of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid on Newcrom R1 HPLC column. [Link]
-
PubChem. 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]-. [Link]
-
Fisher Scientific. (2023, October 19). Safety Data Sheet: 1-Butane sulfonic acid sodium salt. [Link]
-
Khaligh, N. G. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters, 25(12), 1603-1606. [Link]
-
MOLBASE. butane-1-sulfonic acid. [Link]
-
Journal of Population Therapeutics & Clinical Pharmacology. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate. Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). [Link]
-
Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. [Link]
-
Advanced Journal of Chemistry-Section B. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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- 15. 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid | SIELC Technologies [sielc.com]
Introduction: The Pivotal Role of Zwitterionic Buffers in Modern Life Sciences
An In-Depth Technical Guide to Zwitterionic Butanesulfonic Acid Buffers for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biological and pharmaceutical research, maintaining precise and stable pH conditions is not merely a procedural formality; it is the bedrock upon which reliable and reproducible experimental outcomes are built. While classic buffers like phosphates and Tris have their utility, they are often plagued by limitations such as temperature-dependent pKa shifts, interaction with metal ions, and membrane permeability. This has led to the ascendancy of zwitterionic buffers, a class of compounds that possess both a positive and a negative charge, rendering them highly polar and largely impermeable to biological membranes.
Among the most robust and versatile of these are the zwitterionic butanesulfonic acid derivatives. Characterized by a sulfonic acid group with a low pKa and a tertiary or quaternary amino group, these buffers offer exceptional pH stability across a wide range of temperatures and minimal interaction with biological macromolecules. This guide provides a comprehensive exploration of the core principles, practical applications, and detailed methodologies associated with the use of zwitterionic butanesulfonic acid buffers, empowering researchers to harness their full potential in demanding applications ranging from protein crystallography to complex drug formulation.
Physicochemical Properties and Advantages
The unique molecular architecture of butanesulfonic acid buffers underpins their superior performance characteristics. The presence of a strong acidic group (sulfonic acid) and a basic group (amino group) results in a net charge of zero at their isoelectric point, yet they remain highly soluble in aqueous solutions due to their ionic character.
Key Physicochemical Characteristics of Common Butanesulfonic Acid Buffers
| Buffer | pKa at 25°C | Buffering Range | ΔpKa/°C | Metal Binding |
| AMPSO | 9.00 | 8.3–9.7 | -0.015 | Negligible |
| CAPSO | 9.60 | 8.9–10.3 | -0.018 | Negligible |
| CHAPS | - | - | - | Varies |
| CHAPSO | - | - | - | Varies |
-
pKa Stability: The pKa values of butanesulfonic acid buffers exhibit minimal change with temperature fluctuations, a critical attribute for experiments conducted under varying thermal conditions.
-
Minimal Biological Interactions: Their zwitterionic nature at physiological pH ensures they do not readily cross cell membranes and have a low propensity for interacting with enzymes or metal ions, thus preserving the integrity of the biological system under investigation.
-
High Solubility: Despite their zwitterionic character, they are highly soluble in water, allowing for the preparation of concentrated stock solutions.
Core Applications in Research and Development
The advantageous properties of butanesulfonic acid buffers have led to their widespread adoption in a multitude of scientific disciplines.
Protein Crystallography and Structural Biology
The formation of high-quality protein crystals is exquisitely sensitive to pH. The stability and non-interactive nature of buffers like AMPSO and CAPSO make them ideal for screening and optimizing crystallization conditions, preventing unwanted precipitation and promoting the growth of well-ordered crystals.
High-Performance Liquid Chromatography (HPLC) and Electrophoresis
In separation sciences, maintaining a constant pH of the mobile phase is crucial for achieving reproducible retention times and peak resolutions. Butanesulfonic acid buffers provide stable pH environments for the separation of proteins, peptides, and other biomolecules.
Cell Culture and Bioprocessing
The viability and growth of cultured cells are critically dependent on a stable extracellular pH. The membrane-impermeable nature of these zwitterionic buffers ensures that they do not alter intracellular pH, making them suitable for use in cell culture media.
Drug Formulation and Stability Studies
In the pharmaceutical industry, ensuring the long-term stability of protein-based therapeutics is a significant challenge. Zwitterionic buffers can be employed in formulations to maintain the native conformation and prevent aggregation of biopharmaceuticals.
Experimental Protocols: A Practical Guide
Protocol 1: Preparation of a 1 M Stock Solution of AMPSO
-
Weighing: Accurately weigh 227.30 g of AMPSO powder.
-
Dissolution: In a 1 L beaker, add approximately 800 mL of high-purity, deionized water.
-
Mixing: While stirring with a magnetic stirrer, slowly add the AMPSO powder to the water.
-
pH Adjustment: The pH of the resulting solution will be acidic. Adjust the pH to the desired value (typically around 9.0 for stock solutions) by adding a strong base, such as 10 N NaOH, dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Final Volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization and Storage: For cell culture applications, sterilize the buffer solution by filtration through a 0.22 µm filter. Store the stock solution at 4°C.
Protocol 2: Buffer Exchange of a Protein Sample using Dialysis
-
Sample Preparation: Prepare the protein sample in its initial buffer.
-
Dialysis Tubing Preparation: Cut a suitable length of dialysis tubing (with an appropriate molecular weight cut-off) and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Load the protein sample into the dialysis tubing and securely close both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large volume (at least 100 times the sample volume) of the desired butanesulfonic acid buffer at the target pH and concentration.
-
Incubation: Gently stir the buffer at 4°C for at least 4 hours, or overnight for complete exchange.
-
Buffer Change: For optimal exchange, perform at least two changes of the external buffer.
-
Sample Recovery: Carefully remove the dialysis bag and recover the protein sample, which is now in the desired butanesulfonic acid buffer.
Visualizing Key Concepts
Caption: General structure of a zwitterionic butanesulfonic acid buffer.
Caption: Workflow for selecting an appropriate zwitterionic buffer.
Conclusion: Advancing Research Through Optimal Buffering
Zwitterionic butanesulfonic acid buffers represent a cornerstone of modern biochemical and pharmaceutical research. Their inherent stability, minimal biological reactivity, and high solubility provide a reliable foundation for a vast array of experimental systems. By understanding the fundamental principles that govern their behavior and by adhering to meticulous preparation and application protocols, researchers can significantly enhance the quality, reproducibility, and validity of their scientific endeavors. As the complexity of biological research continues to evolve, the strategic selection and implementation of advanced buffering systems like the butanesulfonic acid derivatives will remain a critical determinant of success.
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. [Link]
-
Ferguson, W. J., et al. (1980). Hydrogen ion buffers for biological research. Analytical Biochemistry, 104(2), 300-310. [Link]
-
Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3−11. Temperature Dependence of Their pKa Values. Analytical Chemistry, 71(15), 3140–3144. [Link]
- Gueffry, D. (Ed.). (2009). Buffers: A guide for the preparation and use of buffers in biological systems. EMD Biosciences.
- Voziyan, P. A., & Fisher, M. T. (2000). 3-(N-morpholino)propanesulfonic Acid (MOPS) and 2-(N-morpholino)ethanesulfonic Acid (MES)
Technical Guide: Solubility Profile & Physicochemical Analysis of 4-(Ethylamino)butane-1-sulfonic Acid
Topic: Solubility of 4-(Ethylamino)butane-1-sulfonic acid in water vs. organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide provides a comprehensive physicochemical analysis of This compound (CAS: 89585-27-3), a zwitterionic amino-sulfonic acid structurally related to Homotaurine and Good’s buffers.
The compound exhibits a distinct solubility dichotomy: high aqueous solubility driven by strong ion-dipole interactions and negligible solubility in non-polar organic solvents due to high crystal lattice energy. This profile is critical for researchers utilizing the molecule as a buffering agent, a pharmaceutical intermediate, or a zwitterionic surfactant. Accurate quantification requires specific detection strategies (ELSD, CAD, or derivatization) due to the absence of a UV-active chromophore.[1][2]
Molecular Architecture & Physicochemical Basis
Structural Analysis
This compound consists of a four-carbon aliphatic chain separating a secondary amine and a sulfonic acid group.
-
Chemical Formula:
-
Molecular Weight: 181.25 g/mol
-
Core Feature: Zwitterionic "Inner Salt" Formation
Ionization State & pKa
Understanding the ionization state is the prerequisite for predicting solubility.
-
Sulfonic Acid Group (
): Strongly acidic with a pKa 1.0–2.0. It exists as a deprotonated sulfonate anion ( ) across the entire physiological pH range. -
Secondary Amine Group (
): Basic with a predicted pKa 10.5–11.0 (analogous to N-ethylbutylamine). It exists as a protonated cation ( ) below pH 10.
Conclusion: In water and polar solvents (pH 3–10), the molecule exists predominantly as a zwitterion (
Solubility Profile: Water vs. Organic Solvents
The solubility behavior follows the principle of "like dissolves like," but with a specific emphasis on the energy required to break the ionic crystal lattice.
Comparative Solubility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Aqueous | Water, | High (>500 mM) | Strong ion-dipole hydration shells stabilize the zwitterionic charges, overcoming lattice energy. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Solubility decreases as carbon chain length of the alcohol increases. Often used as anti-solvents for recrystallization. |
| Polar Aprotic | DMSO, DMF | Moderate | High dielectric constant allows some solvation, but lacks the hydrogen-bond donor capability of water to stabilize the sulfonate anion efficiently. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | Inability to solvate charges; solvent-solute interactions cannot overcome the strong electrostatic forces of the crystal lattice. |
Thermodynamic Mechanism
The dissolution of this compound involves two competing energetic terms:
-
Lattice Energy (
): High. The electrostatic attraction between the ammonium cation and sulfonate anion in the solid state forms a tight, high-melting-point crystal lattice. -
Solvation Energy (
):-
In Water: The hydration energy is highly exothermic, compensating for the lattice energy.
-
In Organics: The solvation energy is insufficient to break the ionic lattice, resulting in precipitation.
-
Visualization: Solvation Dynamics
The following diagram illustrates the competitive interaction between the crystal lattice and solvent molecules.
Caption: Thermodynamic decision tree showing how solvent dielectric properties determine the fate of the zwitterionic solid.
Experimental Protocols
Solubility Measurement (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific solvent.
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours.
-
Note: For water, ensure pH is recorded, as self-buffering capacity will dictate the pH.
-
-
Separation: Filter the suspension through a 0.22 µm PTFE (for organics) or PES (for water) syringe filter.
-
Quantification: Analyze the filtrate using the detection methods below.
Detection & Quantification Strategies
Critical Challenge: This molecule lacks a UV-active chromophore (no aromatic rings or conjugated double bonds). Standard UV detection at 254 nm will fail.
Method A: HPLC-ELSD / CAD (Recommended)
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are "universal" detectors ideal for non-chromophoric zwitterions.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Do not use standard C18 as the compound will elute in the void volume.
-
Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 5.0).
-
Mechanism: Analyte is nebulized; solvent evaporates; solid particles scatter light (ELSD) or transfer charge (CAD).
Method B: Pre-Column Derivatization (UV/Fluorescence)
If ELSD is unavailable, react the amine with a chromophore.
-
Reagent: o-Phthalaldehyde (OPA) or FMOC-Cl.
-
Reaction: Primary/Secondary amine reacts to form a highly fluorescent/UV-active derivative.
-
Detection: FLD (Ex: 340nm, Em: 455nm) or UV at 338 nm.
Analytical Workflow Diagram
Caption: Decision matrix for selecting the appropriate analytical method based on available instrumentation.
Applications & Implications
Buffer Synthesis
As a structural analog to Good's Buffers (e.g., MES, HEPES), this molecule is valuable for biological buffering in the pH 9–11 range (governed by the amine pKa). Its high water solubility and membrane impermeability (due to charge) make it suitable for organelle isolation buffers.
Pharmaceutical Formulation
-
Salt Formation: Can serve as a counter-ion for basic drugs (forming sulfonate salts) or acidic drugs (forming amine salts) to modulate solubility.
-
Purification: The insolubility in ethanol allows for purification via antisolvent precipitation . Dissolve crude material in minimal water, then slowly add cold ethanol to crystallize the pure zwitterion.
References
-
BenchChem. (n.d.). This compound | CAS 89585-27-3. Retrieved from
-
ChemicalBook. (n.d.). This compound Properties and Suppliers. Retrieved from
-
Benoit, R. L., et al. (1988). Solvent effect on the solution, ionization, and structure of aminosulfonic acids. Canadian Journal of Chemistry. Retrieved from
-
Sielc Technologies. (2018). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from
-
Molecules Journal. (2023). In Vitro Permeability Study of Homotaurine Using HPLC-FLD. Retrieved from
Sources
Comparative Technical Analysis: MES vs. 4-(Ethylamino)butane-1-sulfonic acid
[1]
Executive Summary: The "pH Gap"
In drug development and biochemical assays, buffer selection is dictated by the pKa of the buffering amine.[1]
-
MES is the industry standard for slightly acidic to neutral environments.[1] It is the "workhorse" for stabilizing proteins that denature at high pH or for assays requiring a physiological pH mimic (e.g., plant cell culture, specific enzymatic pathways).[1]
-
This compound is a high-pH specialist .[1] It belongs to the "Butane" series of Good's buffers (analagous to CABS).[1] It is used when maintaining alkalinity is critical, such as in capillary zone electrophoresis (CZE) to ensure full ionization of analytes or in studying enzymes with high pH optima.[1]
Key Takeaway: These two are not interchangeable. They sit on opposite ends of the biological pH spectrum.[1]
Chemical Physics & Mechanism[1]
The functional difference between these two buffers is driven by two structural factors: Cyclization and Chain Length .[1]
Structural Comparison
| Feature | MES | This compound |
| Structure | Morpholine Ring (Cyclic) + Ethane Spacer | Ethylamine (Acyclic) + Butane Spacer |
| Amine Type | Tertiary (in ring context, behaves as secondary) | Secondary Acyclic |
| Spacer Length | 2 Carbons (Ethane) | 4 Carbons (Butane) |
| Electronic Effect | Oxygen in morpholine ring withdraws electrons, lowering pKa .[1][2] | Ethyl group donates electrons; Butane spacer reduces sulfonate's pull, raising pKa . |
| pKa (25°C) | 6.15 | ~10.7 (Inferred from CABS analog) |
| Buffer Range | pH 5.5 – 6.7 | pH 9.5 – 11.0 |
The "Spacer Effect" on pKa
The distance between the sulfonic acid group (
-
In MES (Ethane spacer): The negative sulfonate is close (2 carbons) to the nitrogen.[1] Through the inductive effect, it pulls electron density, making the protonated nitrogen more acidic (easier to lose a proton).[1] This results in a lower pKa (6.15).[1]
-
In the Butane Derivative: The sulfonate is far away (4 carbons).[1] The inductive withdrawal is negligible.[1] Furthermore, the ethyl group (electron donor) stabilizes the protonated state.[1] This results in a much higher pKa (>10), making it a basic buffer.[1]
Visualization: Structural & pKa Logic
The following diagram illustrates the chemical divergence between the two buffers.
Caption: Structural causality: The 4-carbon spacer in the ethylamino derivative isolates the amine from the sulfonate, resulting in a significantly higher operational pH compared to MES.[1]
Functional Comparison Table
This table consolidates the critical parameters for researchers selecting between these buffers.
| Parameter | MES | This compound |
| CAS Number | 4432-31-9 | 89585-27-3 |
| Primary Application | Cell culture, PAGE, Protein Purification | Capillary Electrophoresis, High-pH Enzymology |
| Metal Binding | Negligible (Good's Buffer criteria) | Low (Secondary amines bind less than primary, but higher risk than MES) |
| UV Interference | Minimal (< 260 nm) | Minimal (Transparent in standard UV range) |
| Temp.[1][3] Coefficient (dpKa/dT) | -0.011 pH/°C (Very stable) | ~ -0.03 pH/°C (Typical for acyclic amines) |
| Solubility | High (Water) | Moderate to High (Water) |
| Membrane Permeability | Impermeable (Zwitterionic) | Impermeable (Zwitterionic) |
Applications & Workflows
MES: The Biological Standard
MES is the buffer of choice when the pH must be kept slightly lower than physiological (pH 7.[1][3]4) to prevent disulfide bond oxidation or to mimic specific organelle environments (e.g., Golgi/Lysosome).[1]
-
Workflow: SDS-PAGE Running Buffer MES is used in Bis-Tris gels to resolve smaller proteins.[1][3] Its lower pKa allows the trailing ion (MES) to unstack proteins differently than MOPS, providing sharper resolution for low-MW peptides.[1]
This compound: The Alkaline Specialist
This buffer is a structural analog of CABS and is used in niche high-pH applications.[1]
-
Workflow: Capillary Zone Electrophoresis (CZE) In CZE, high pH is often required to ensure all analytes (e.g., peptides) are fully deprotonated (negatively charged) and to generate a strong Electroosmotic Flow (EOF).[1]
Experimental Protocols
Preparation of 100 mM MES Buffer (pH 6.0)
Target Volume: 1 Liter
-
Dissolve: Weigh 19.52 g of MES free acid (MW: 195.2 g/mol ) into 800 mL of ultrapure water (18.2 MΩ).
-
Titrate: Monitor pH with a calibrated meter. Add 5M NaOH dropwise.[1]
-
Note: MES is an acid; you are titrating up to pH 6.0.[1]
-
-
Adjust: Once pH 6.0 is reached, top up to 1000 mL with water.
-
Sterilize: Filter through a 0.22 µm PES membrane.[1] Do not autoclave if precise concentration is critical (minor degradation may occur).[1]
Preparation of 100 mM this compound (pH 10.5)
Target Volume: 1 Liter
-
Dissolve: Weigh 18.13 g of the substance (MW: ~181.25 g/mol ) into 800 mL of ultrapure water.
-
Titrate: Check initial pH. It will likely be near neutral or slightly basic.
-
To reach pH 10.5, you may need to add NaOH (if starting with the free zwitterion/acid form) or HCl (if starting with a sodium salt).[1]
-
Critical Step: If the target pH (10.[1]5) is near the pKa, the buffering capacity is maximal.[1] Ensure the temperature is 25°C, as the pKa shifts significantly with temperature for amine buffers.[1]
-
-
Adjust: Top up to 1000 mL.
-
Storage: Store in plastic (HDPE). High pH buffers can leach silicates from glass over long periods.[1]
References
-
Good, N. E., et al. (1966).[1] Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467–477.[1] Link[1]
- Foundational paper defining the criteria for MES and other "Good's Buffers".
-
Ferguson, W. J., et al. (1980).[1] Hydrogen ion buffers for biological research. II. Isolation and characterization of a second series of buffers. Analytical Biochemistry, 104(2), 300-310.[1] Link
- Describes the "Butane" series (CABS, ABS), establishing the high-pH properties of aminobutanesulfonic acids.
-
Sigma-Aldrich. (n.d.).[1] MES Buffer Product Specification & Properties. Link[1]
- Standard physicochemical d
-
ChemicalBook. (2024).[1] this compound CAS 89585-27-3 Data. Link
- Source for molecular weight and CAS identification of the ethylamino deriv
Structure and molecular weight of 4-(Ethylamino)butane-1-sulfonic acid
An In-Depth Technical Guide to 4-(Ethylamino)butane-1-sulfonic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a compound of increasing interest within the scientific community. Also known as N-Ethylhomotaurine, this molecule is a structural analog of homotaurine (Tramiprosate), a well-studied neuroprotective agent. This document details the compound's fundamental chemical and physical properties, outlines a probable synthetic pathway, and presents robust analytical methodologies for its quantification. Furthermore, it explores the biological relevance and potential applications of this compound, drawing parallels with homotaurine's role in neurodegenerative disease research. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this compound.
Chemical Identity and Physicochemical Properties
This compound is an organosulfur compound featuring a sulfonic acid group and a secondary amine. Its structure as a zwitterion at physiological pH imparts specific solubility and reactivity characteristics.
Core Identification
A summary of the primary identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | N-Ethylhomotaurine, EHS | - |
| CAS Number | 89585-27-3 | [1][2][3] |
| Molecular Formula | C6H15NO3S | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
Chemical Structure
The molecular structure consists of a four-carbon butane backbone, functionalized with a sulfonic acid moiety at the C1 position and an ethylamino group at the C4 position.
Caption: Chemical Structure of this compound.
Physicochemical Data
Detailed experimental physicochemical data for this specific compound is not widely published. However, based on its structure as an amino sulfonic acid, it is expected to be a white crystalline solid with high water solubility and low solubility in nonpolar organic solvents. Its zwitterionic nature suggests a high melting point.
Synthesis and Manufacturing Considerations
A practical and efficient synthesis of N-substituted aminosulfonic acids can often be achieved through the ring-opening of a sultone with a primary amine. A plausible and high-yielding synthetic route for this compound involves the nucleophilic attack of ethylamine on 1,4-butanesultone. This approach is analogous to the synthesis of related compounds where succinimide is reacted with 1,4-butanesultone.[4][5]
Proposed Reaction Scheme:
This reaction is typically carried out in a suitable solvent or neat, and the resulting product can be purified by recrystallization. The primary advantage of this method is its atom economy and the relatively safe and available starting materials.
Analytical Methodologies
Accurate quantification of this compound is critical for research and quality control. Due to its lack of a strong chromophore, direct UV-Vis detection is challenging. Therefore, derivatization or the use of universal detectors is required.
HPLC with Fluorescence Detection (HPLC-FLD)
A highly sensitive and robust method for quantifying primary and secondary amines involves pre-column derivatization with ortho-phthalaldehyde (OPA) in the presence of a thiol. This methodology has been successfully developed and validated for the parent compound, homotaurine, and is directly applicable to its N-ethylated analog.[6][7]
Principle: OPA reacts with the secondary amine of N-Ethylhomotaurine and a nucleophilic thiol (e.g., N-acetylcysteine) to form a highly fluorescent isoindole derivative, which can be detected with high sensitivity.
Detailed Protocol: Quantification via HPLC-FLD
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.05 M borate buffer and adjust the pH to 10.5.
-
OPA Solution: Prepare a 0.01 M solution of ortho-phthalaldehyde in a small amount of methanol and dilute with borate buffer.
-
NAC Solution: Prepare a 0.01 M solution of N-acetylcysteine (NAC) in deionized water.
-
Internal Standard (IS): A suitable internal standard, such as histidine, should be used.[6][7]
-
-
Derivatization Procedure:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is effective.
-
Mobile Phase: A gradient elution system consisting of (A) potassium phosphate buffer (e.g., 0.02 M, pH 7.0) and (B) methanol.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 455 nm.[6][7]
-
Analytical Workflow Diagram
Caption: HPLC-FLD workflow for the analysis of N-Ethylhomotaurine.
Other Relevant Techniques
-
Capillary Zone Electrophoresis (CZE): CZE is another powerful technique for analyzing charged species like amino acids. A method involving derivatization with fluorescamine and UV detection has been reported for homotaurine and could be adapted for its N-ethyl analog.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For complex matrices or when higher specificity is required, LC-MS/MS is the method of choice. It offers excellent sensitivity and structural confirmation without the need for derivatization. This technique has been used for related biomarkers.[9]
Applications and Biological Relevance
The scientific interest in this compound stems largely from its structural similarity to homotaurine (3-aminopropane-1-sulfonic acid), a natural amino acid found in certain seaweeds.[10] Homotaurine has been extensively investigated for its neuroprotective effects.
Neurodegenerative Diseases
-
Alzheimer's Disease: Homotaurine (marketed as Tramiprosate) was investigated in clinical trials for its potential to slow cognitive decline in Alzheimer's disease.[10][11] Its proposed mechanism involves binding to soluble amyloid-beta (Aβ) peptides, thereby inhibiting the formation of neurotoxic Aβ plaques in the brain.[10][12][13] While clinical trials did not meet their primary endpoints for all patients, the compound showed a favorable safety profile.[10] As a close structural analog, N-Ethylhomotaurine is a candidate for similar investigations.
-
Multiple Sclerosis (MS): Recent studies have highlighted homotaurine's function as a specific gamma-aminobutyric acid type A (GABAA) receptor agonist.[10] Oral administration of homotaurine was shown to ameliorate disease in animal models of multiple sclerosis, suggesting a therapeutic potential for targeting GABAA receptors in treating autoimmune neuroinflammation.[10]
Cognitive Support
Homotaurine is used as a dietary supplement to support brain health and cognitive function, particularly in cases of mild cognitive impairment.[13] It is believed to help preserve brain function by modulating neurotransmitter activity and reducing the accumulation of toxic protein aggregates.[13]
Conclusion
This compound (N-Ethylhomotaurine) is a compound with significant potential, primarily due to its relationship with the neuroprotective agent homotaurine. Its straightforward synthesis and the availability of robust analytical methods, such as HPLC-FLD, facilitate its study and application in research settings. For scientists and drug developers in the field of neurodegenerative diseases, N-Ethylhomotaurine represents a promising molecule for further investigation as a GABAA receptor agonist and an inhibitor of protein aggregation.
References
- MOLBASE. (n.d.). butane-1-sulfonic acid.
- Pharmaffiliates. (n.d.). 4-(Ethyl(m-tolyl)amino)butane-1-sulfonic Acid.
- SIELC Technologies. (2018, May 16). 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid.
- CymitQuimica. (n.d.). CAS 14064-34-7: 4-Amino-1-butanesulfonic acid.
-
National Center for Biotechnology Information. (n.d.). 4-(Ethylamino)butanoic acid. PubChem. Retrieved from [Link]
- United States Environmental Protection Agency. (2025, October 15). This compound - HTTr Summary.
-
National Center for Biotechnology Information. (n.d.). 4-(Cyclohexylamino)butane-1-sulfonic acid. PubChem. Retrieved from [Link]
- Hupf, C., et al. (2022). Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood. Drug Testing and Analysis, 14(1), 105-114.
- Khaligh, N. G. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters, 25(12), 1595-1598.
- Google Patents. (n.d.). WO2010096925A1 - Homotaurine-supplemented and/or enriched edible material, methods of preparation and uses.
- Gkalepis, I., et al. (2023).
- Fabre, H., Perrin, C., & Bosc, N. (1999). Determination of homotaurine as impurity in calcium acamprosate by capillary zone electrophoresis.
- Apollo Pharmacy. (n.d.). Homotaurine: Uses, Side Effects and Medicines.
- Zeelab Pharmacy. (n.d.). Homotaurine Uses, Benefits, Side Effects And Medicines.
- Gkalepis, I., et al. (2023). In Vitro Permeability Study of Homotaurine Using a High-Performance Liquid Chromatography with Fluorescence Detection Pre-Column Derivatization Method.
-
Khaligh, N. G., et al. (n.d.). Scheme 1: Synthesis of 4-(succinimido)-1-butane sulfonic acid (SBSA). ResearchGate. Retrieved from [Link]
- Tian, J., et al. (2021). Homotaurine limits the spreading of T cell autoreactivity within the CNS and ameliorates disease in a model of multiple sclerosis. Scientific Reports, 11(1), 5438.
- WebMD. (n.d.). Homotaurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- ChemicalBook. (n.d.). 89585-27-3(this compound).
- Hopax. (2022, July 6). New selection about medications for Alzheimer's disease – What's Homotaurine?.
- Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica.
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A Guide to Novel Good's Buffer Analogs for Alkaline pH Ranges
For researchers, scientists, and drug development professionals, maintaining precise pH control in the alkaline range is a critical, yet often challenging, aspect of experimental design. Traditional biological buffers frequently exhibit limitations at pH levels above 8, including instability, reactivity with assay components, and significant temperature-dependent pH shifts. This guide provides an in-depth exploration of a new generation of zwitterionic buffers—analogs of Good's original buffers—specifically designed to provide superior pH stability and chemical inertness in alkaline conditions. We will delve into the physicochemical properties, synthesis, and practical applications of key alkaline buffers such as TAPS, CHES, and CAPS, offering field-proven insights and detailed protocols to empower your research.
The Challenge of Buffering at Alkaline pH
The efficacy of many biological and chemical systems, from enzyme kinetics to protein crystallization and electrophoretic separations, is highly dependent on a stable alkaline environment. However, commonly used buffers like Tris often present significant drawbacks. For instance, the pKa of Tris is highly sensitive to temperature changes, which can lead to experimental variability.[1][2] Furthermore, its primary amine group can interfere with various biochemical reactions.[3] Carbonate buffers, while providing alkalinity, are susceptible to pH shifts due to the absorption of atmospheric CO2, making them unreliable for open systems.[4]
The ideal alkaline buffer should possess the characteristics defined by Dr. Norman Good: high water solubility, minimal interaction with biological components, low membrane permeability, and a pKa value that is minimally affected by concentration, temperature, and ionic composition.[3] The novel analogs discussed herein are designed to meet these stringent criteria for high-pH applications.
A New Generation of Alkaline Buffers: TAPS, CHES, and CAPS
To address the need for reliable alkaline buffering, several zwitterionic compounds have been developed and characterized. Among the most prominent are TAPS, CHES, and CAPS, which offer a range of pKa values to cover the moderately to highly alkaline pH spectrum.
-
TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid) : As a member of the Tris buffer family, TAPS is a zwitterionic buffer with a pKa of approximately 8.4, making it effective in the pH range of 7.7 to 9.1.[5] It is frequently utilized in capillary electrophoresis for DNA analysis and in various enzyme assays.[5][6]
-
CHES (2-(N-Cyclohexylamino)ethanesulfonic acid) : CHES is a cyclohexylamine-based buffer with a pKa of about 9.3, providing a useful buffering range from 8.6 to 10.0.[7][8] Its utility shines in studying enzymatic processes that operate above physiological pH.[9][10]
-
CAPS (N-Cyclohexyl-3-aminopropanesulfonic acid) : With a pKa of 10.4, CAPS is an excellent choice for experiments requiring a highly alkaline environment, offering a stable pH between 9.7 and 11.1.[11][12] It is widely used in Western blotting, particularly for the transfer of high molecular weight proteins, and in protein sequencing.[11]
Physicochemical Properties and Comparison
The selection of an appropriate buffer is a critical decision in experimental design. The following table summarizes and compares the key physicochemical properties of TAPS, CHES, and CAPS.
| Property | TAPS | CHES | CAPS |
| Chemical Formula | C₇H₁₇NO₆S | C₈H₁₇NO₃S | C₉H₁₉NO₃S |
| Molecular Weight | 243.28 g/mol [5] | 207.29 g/mol [13] | 221.32 g/mol [11] |
| pKa (at 25°C) | 8.4[5] | 9.3[7][8] | 10.4[11][12] |
| Effective pH Range | 7.7 – 9.1[5] | 8.6 – 10.0[8][13] | 9.7 – 11.1[11][12] |
| ΔpKa/ΔT (°C⁻¹) | -0.018[14] | N/A | -0.026 to -0.032[15][16] |
| Metal Chelation | Binds Co(II) and Ni(II).[17] Strong interaction with Cu, Cr, and Fe; weak interaction with Zn, Cd, and Pb.[18] | Weak or negligible complexation with most metal ions.[9][13] | Very low metal-binding constants.[1][11][19] |
Note: A specific value for the temperature dependence of pKa for CHES was not available in the searched literature.
Synthesis of Novel Alkaline Buffers
Understanding the synthesis of these buffer compounds provides insight into their chemical nature and potential impurities.
Synthesis of TAPS
TAPS can be synthesized by the reaction of tris(hydroxymethyl)aminomethane (Tris) with 1,3-propanesultone (1,3-PS) in an alcohol solvent. The process typically involves heating the reactants under reflux, followed by cooling to allow the product to crystallize. The crude product is then filtered and washed with ethanol before being dried in a vacuum oven. The recycling of the reaction solvent has been shown to improve the yield and purity of the final product.[20]
Caption: Synthesis pathway for TAPS buffer.
Synthesis of CHES and CAPS
While detailed, readily available synthesis protocols for CHES were not prominent in the search results, the general approach for N-substituted aminosulfonic acids involves the reaction of a primary or secondary amine with a sultone or a haloalkanesulfonate. For CAPS, the synthesis involves the reaction of cyclohexylamine with 1,3-propanesultone.
Practical Applications and Case Studies
The unique properties of these alkaline buffers make them indispensable in a variety of research and development applications.
-
Enzymology : Many enzymes exhibit optimal activity in alkaline conditions. CHES and CAPS are particularly useful for studying such enzymes due to their high pKa values and low reactivity with metal ions, which can be crucial for metalloenzyme activity.[1][10][11][19]
-
Electrophoresis : TAPS is a common component in running buffers for DNA and RNA electrophoresis, where a stable alkaline pH is necessary to maintain the negative charge of nucleic acids for proper separation.[5][6] CAPS is often the buffer of choice for Western blotting of high molecular weight proteins or when downstream protein sequencing is required, as its high pH facilitates efficient protein transfer to membranes.[11]
-
Drug Formulation and Development : The stability of pharmaceutical compounds is often pH-dependent. Buffers are crucial in drug formulations to maintain a pH that ensures drug solubility, stability, and biological activity.[2] The minimal salt and temperature effects on the pKa of Good's buffer analogs make them suitable candidates for formulation studies.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of these novel alkaline buffers. Adherence to these protocols is crucial for experimental reproducibility.
Protocol 1: Preparation of 1 M TAPS Stock Solution (pH 8.4)
This protocol details the preparation of a 1 M stock solution of TAPS, which can be diluted to the desired working concentration.
Materials:
-
TAPS powder (MW: 243.28 g/mol )
-
High-purity, deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Sterile filtration unit (0.22 µm) or autoclave
Procedure:
-
Weighing: Accurately weigh 243.28 g of TAPS powder.
-
Dissolving: In a beaker, add the TAPS powder to approximately 800 mL of deionized water. Use a magnetic stir bar to facilitate complete dissolution.
-
pH Adjustment:
-
Calibrate the pH meter at the temperature at which the buffer will be used.
-
Immerse the pH electrode in the TAPS solution.
-
Slowly add the NaOH solution dropwise while continuously stirring and monitoring the pH.
-
Continue adding NaOH until the pH reaches 8.4. Causality: The addition of a strong base like NaOH is necessary to deprotonate the acidic sulfonic acid group of the zwitterionic TAPS, bringing the pH into its effective buffering range.
-
-
Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer of the buffer. Add deionized water to the 1 L mark.
-
Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave. Store the buffer at room temperature.
Caption: Workflow for preparing 1 M TAPS buffer.
Protocol 2: Preparation of 0.5 M CHES Stock Solution (pH 9.5)
This protocol provides instructions for preparing a 0.5 M stock solution of CHES.
Materials:
-
CHES powder (MW: 207.29 g/mol )[13]
-
High-purity, deionized water
-
NaOH solution (e.g., 10 M) for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
-
Sterile storage bottles
Procedure:
-
Weighing: Weigh 103.65 g of CHES powder.
-
Dissolving: Add the CHES powder to 800 mL of deionized water in a beaker and dissolve using a magnetic stirrer.
-
pH Adjustment:
-
Final Volume: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Storage: Transfer the final solution to a sterile bottle and store at room temperature.[22]
Protocol 3: Preparation of 10x CAPS Transfer Buffer (pH 11.0) for Western Blotting
This protocol is for a 10x concentrated CAPS buffer, commonly used in Western blotting.
Materials:
-
CAPS powder (MW: 221.32 g/mol )[11]
-
High-purity, deionized water
-
NaOH solution for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1 L volumetric flask
Procedure:
-
Preparation of 1x Buffer (for reference): A typical 1x CAPS transfer buffer contains 10 mM CAPS and 10% (v/v) methanol, adjusted to pH 11.0.[21]
-
Weighing for 10x Stock: To prepare a 1 L 10x stock (100 mM CAPS), weigh 22.13 g of CAPS powder.
-
Dissolving: Dissolve the CAPS powder in approximately 900 mL of deionized water.
-
pH Adjustment: Adjust the pH to 11.0 with NaOH.
-
Final Volume: Bring the final volume to 1 L with deionized water.
-
Use in Western Blotting: To prepare 1 L of 1x working transfer buffer, mix 100 mL of 10x CAPS stock, 100 mL of methanol, and 800 mL of deionized water. Causality: Methanol is added to the transfer buffer to aid in stripping SDS from proteins, which enhances their binding to the transfer membrane.[7] It also helps to prevent gel swelling during the transfer process.[21][23]
Quality Control and Best Practices
To ensure the reliability and reproducibility of experiments, rigorous quality control of buffer preparation is essential.
-
pH Meter Calibration: Always calibrate your pH meter with fresh, certified standards before use. The calibration should bracket the target pH of your buffer.[24][25]
-
Reagent Quality: Use high-purity water and reagents to avoid contamination that could affect the final pH or interfere with your experiment.[24][25] In a GMP environment, all raw materials must meet stipulated specifications.[26][27]
-
Temperature Considerations: The pKa of many buffers is temperature-dependent.[2] Therefore, it is crucial to adjust the final pH of the buffer at the temperature at which it will be used.[1][25]
-
Avoiding "Overshooting" pH: When adjusting the pH, add the acid or base slowly to avoid overshooting the target pH. Correcting an overshot pH by adding the corresponding acid or base will alter the ionic strength of the buffer, potentially affecting experimental outcomes.[28]
-
Storage: Store buffers in tightly sealed containers to prevent contamination and, for alkaline buffers, to minimize the absorption of atmospheric CO2, which can lower the pH over time.[4]
Future Perspectives
The development of novel buffering agents is an ongoing field of research. Innovations include the creation of "universal buffers" composed of a mixture of buffering agents to cover a broad pH range and the synthesis of Good's buffer-based ionic liquids, which exhibit self-buffering properties and enhanced biocompatibility.[29] These advancements promise to provide researchers with even more versatile and reliable tools for pH control in a wide array of biological and chemical applications.
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Synthesis of Biological Buffer TAPS CAS29915-38-6 White Powder with High Purity. (n.d.). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]
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CAPS Buffer 0.5M, pH 11.0. (n.d.). bioWORLD. Retrieved from [Link]
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Biological buffers pKa calculation. (n.d.). ECOM. Retrieved from [Link]
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Preparation method and application of CHES buffer. (2023, May 8). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]
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Chemical properties and preparation methods of CHES buffer. (2023, December 20). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]
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Thermodynamic constants of N-[tris(hydroxymethyl)methyl-3-amino]propanesulfonic acid (Taps) from the temperatures 278.15 K to 328.15 K. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Buffers in Biologics Manufacturing. (2017, February 13). BioProcess International. Retrieved from [Link]
-
Preparation of CHES buffer solution and determination of solution pH value. (2025, August 9). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]
-
Common Pitfalls to Avoid When Mixing Buffers. (2020, July 29). Gate Scientific. Retrieved from [Link]
-
Buffer Preparation — Hints, Tips and Common Errors. (2022, April 15). LCGC International. Retrieved from [Link]
-
The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents. (2025, April 8). Hubei New Desheng Material Technology Co., Ltd. Retrieved from [Link]
-
Self-buffering and biocompatible ionic liquid based biological media for enzymatic research. (n.d.). SciSpace. Retrieved from [Link]
-
TAPS (buffer). (n.d.). In Wikipedia. Retrieved from [Link]
-
Maximizing scale up: Critical considerations for buffer preparation. (2023, April 2). BioProcess International. Retrieved from [Link]
-
Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. (2019). Roskilde University. Retrieved from [Link]
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What is the suitable protein buffer to study on binding with metal? (2014, November 13). ResearchGate. Retrieved from [Link]
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Biological buffers and their interactions with metal ions. (2018, October 5). Hopax Fine Chemicals. Retrieved from [Link]
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TAPS Buffer | CAS 29915-38-6. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]
-
CHES Buffer | CAS 103-47-9. (n.d.). Hopax Fine Chemicals. Retrieved from [Link]
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Using Alkaline Buffers For Calibrations Is Not Without Risk. (2023, June 1). Hydro-Trent. Retrieved from [Link]
-
Buffer preparation - Hints, tips and common errors. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Stability Constants for the Equilibrium Models of Iron(III) with Several Biological Buffers in Aqueous Solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Quality Control for GMP Manufacturing. (n.d.). Beckman Coulter. Retrieved from [Link]
-
CHES (buffer). (n.d.). In Wikipedia. Retrieved from [Link]
-
Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. (2019). ResearchGate. Retrieved from [Link]
-
The Importance of Buffers in Downstream Processing. (2016, April 1). BioPharm International. Retrieved from [Link]
-
The Importance of Quality Control In Pharmaceutical Manufacturing. (2025, August 6). ReAgent. Retrieved from [Link]
-
CHES Buffer 0.5M, pH 9.0. (n.d.). bioWORLD. Retrieved from [Link]
-
Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I). (2020, March 22). MDPI. Retrieved from [Link]
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- 11. You are being redirected... [bio-world.com]
- 12. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. CHES Buffer | CAS 103-47-9 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 14. itwreagents.com [itwreagents.com]
- 15. reachdevices.com [reachdevices.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. TAPS (buffer) - Wikipedia [en.wikipedia.org]
- 18. TAPS Buffer | CAS 29915-38-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Biological Buffer TAPS CAS29915-38-6 White Powder with High Purity [vacutaineradditives.com]
- 21. Preparation method and application of CHES buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 22. CHES (0.5 M, pH 9.5) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 23. bioprocessintl.com [bioprocessintl.com]
- 24. gatescientific.com [gatescientific.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. reagent.co.uk [reagent.co.uk]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. scispace.com [scispace.com]
Methodological & Application
How to prepare 4-(Ethylamino)butane-1-sulfonic acid buffer solution
Application Note: Preparation and Characterization of 4-(Ethylamino)butane-1-sulfonic Acid Buffer
Executive Summary
This guide details the preparation, characterization, and quality control of This compound (CAS: 89585-27-3) buffer solutions. Structurally analogous to "Good's Buffers" like CABS and ABS, this zwitterionic compound is utilized primarily in high-pH biological assays, capillary electrophoresis, and ion-exchange chromatography where low UV absorbance and minimal metal chelation are critical.
Key Scientific Insight: Unlike common buffers (e.g., HEPES), specific pKa data for N-ethyl derivatives of aminobutanesulfonic acid varies by ionic strength and temperature. Therefore, this protocol includes a mandatory pKa Determination Workflow to ensure experimental reproducibility.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Ethyl-ABS; N-Ethylhomotaurine |
| CAS Number | 89585-27-3 |
| Formula | |
| Molecular Weight | 181.25 g/mol |
| Predicted pKa | ~10.0 – 10.8 (at 25°C) |
| Useful pH Range | 9.5 – 11.5 |
| Solubility | High (Water) |
Materials & Equipment
-
Reagent: this compound (Purity >98%).
-
Base: 5 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (Analytical Grade).
-
Solvent: Ultra-pure deionized water (18.2 MΩ·cm at 25°C).
-
Instrumentation: Calibrated pH meter (3-point calibration: pH 7.0, 10.0, 12.0), Magnetic stirrer.
Protocol 1: Critical Characterization (pKa Determination)
Rationale: Because the exact pKa of this specific ethyl-derivative can shift based on concentration and temperature, relying on literature values for homologous compounds (like CABS, pKa 10.7) is insufficient for sensitive applications. You must empirically determine the pKa in your specific experimental conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.81 g (10 mmol) of this compound in 40 mL of deionized water.
-
Initial Reading: Record the initial pH. It should be acidic to neutral (zwitterionic form).
-
Titration: Slowly add 1.0 M NaOH in 0.5 mL increments while stirring. Record pH after stabilization.
-
Calculation: Plot pH vs. Volume of NaOH. The inflection point (where
is minimal and pH change is slowest) represents the pKa.-
Note: At 50% neutralization (0.5 equivalents of base added), pH = pKa.
-
Protocol 2: Preparation of 1.0 M Stock Solution
This stock solution serves as the master mix for downstream dilutions.
Target: 100 mL of 1.0 M Stock.
-
Weighing: Accurately weigh 18.13 g of this compound.
-
Dissolution: Transfer to a beaker and add 75 mL of ultra-pure water. Stir until fully dissolved.
-
Filtration (Optional): If the solution is not perfectly clear, filter through a 0.22 µm PES membrane.
-
Why PES? Polyethersulfone has low protein binding and chemical compatibility with sulfonates.
-
-
Volume Adjustment: Transfer to a 100 mL volumetric flask. Add water to the mark.[1][2][3][4]
-
Storage: Store at +4°C. Stable for 6 months. Protect from light to prevent slow oxidative degradation of the amine.
Protocol 3: Preparation of Working Buffer (Example: 50 mM, pH 10.5)
Target: 1 Liter of 50 mM Buffer at pH 10.5 (at 25°C).
Step-by-Step Procedure:
-
Dispense Stock: Transfer 50.0 mL of the 1.0 M Stock Solution (from Protocol 2) into a beaker.
-
Dilution: Add approximately 850 mL of ultra-pure water.
-
Active pH Adjustment:
-
Place the beaker on a magnetic stirrer.
-
Insert the calibrated pH electrode.
-
Add 5 M NaOH dropwise.
-
Caution: As the pH approaches 10.0, the buffering capacity increases. Add base slower to avoid overshooting.
-
Stop exactly at pH 10.5 .
-
-
Final Volume: Transfer to a 1 L volumetric flask and top up with water to the mark.
-
Verification: Invert 5 times to mix. Pour a small aliquot to re-verify pH.
Workflow Visualization
The following diagram illustrates the logic flow for preparing and validating the buffer, ensuring self-correcting quality control.
Caption: Logical workflow for the preparation and validation of EABS buffer, including a mandatory pKa verification loop.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| pH Drifts > 0.1 units | Temperature fluctuation | Ensure buffer and pH meter are at the same temperature (25°C). |
| Precipitation | High Concentration (>1M) | EABS is highly soluble, but avoid >2M stocks. Warm to 30°C to redissolve. |
| Yellowing of Solution | Oxidation of Amine | Discard. Use fresh reagent and store in dark/amber bottles. |
| No Buffering at pH 7.0 | Wrong pH Range | EABS is a high pH buffer (pKa ~10). Use HEPES or MOPS for pH 7.0. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118765, 1-Butanesulfonic acid, 4-[(4-aminophenyl)butylamino]- (Structural Analog). Retrieved from [Link]
- Good, N. E., et al. (1966).Hydrogen Ion Buffers for Biological Research. Biochemistry.
Sources
Leveraging Zwitterionic Sulfonic Acids in Chromatography: A Practical and Mechanistic Guide to 4-(Ethylamino)butane-1-sulfonic Acid (EABS) as a Novel Mobile Phase Additive
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals engaged in analytical and preparative chromatography.
Abstract: This technical guide provides a comprehensive exploration of 4-(Ethylamino)butane-1-sulfonic acid (EABS), a zwitterionic compound, as a potential mobile phase additive for challenging chromatographic separations. Moving beyond conventional additives like trifluoroacetic acid (TFA) and formic acid (FA), we delve into the unique physicochemical properties of EABS. This document outlines the theoretical mechanisms by which EABS can enhance selectivity and improve peak shape in both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Detailed, step-by-step protocols are provided as robust starting points for method development, targeting complex analytes such as polar molecules, peptides, and zwitterions. The guide emphasizes the causal relationships behind experimental choices, potential drawbacks such as mass spectrometry compatibility, and troubleshooting strategies to empower chromatographers to innovate and solve complex separation problems.
Introduction: The Evolving Role of Mobile Phase Additives
In high-performance liquid chromatography (HPLC), the choice of mobile phase additive is critical for achieving desired retention, selectivity, and peak shape, particularly for ionizable analytes.[1][2] For decades, trifluoroacetic acid (TFA) has been a workhorse in reversed-phase chromatography, especially for peptides and proteins, due to its effectiveness as an ion-pairing agent that minimizes undesirable secondary interactions with the stationary phase.[3][4] However, its significant signal suppression effects in electrospray ionization mass spectrometry (ESI-MS) represent a major liability.[4] Conversely, formic acid (FA) is favored for LC-MS applications due to its volatility, but it is a weaker ion-pairing agent and often yields broader peaks and less efficient separations.[4][5]
This performance gap has driven the search for alternative mobile phase modifiers. Zwitterionic buffers, such as MES and HEPES, have demonstrated unique advantages, particularly in ion-exchange and HILIC modes, by their ability to control pH at the stationary phase surface without being repelled by surface charges.[6][7] This leads to more predictable and robust separations.[7]
This guide focuses on this compound (EABS), a compound possessing both a basic secondary amine and a strongly acidic sulfonic acid group. Its inherent zwitterionic nature across a wide pH range makes it an intriguing candidate for addressing common chromatographic challenges. We will explore its mechanistic functions and provide actionable protocols for its implementation.
Part 1: Mechanistic Insights into EABS Functionality
The unique structure of EABS—a positively chargeable amino group and a permanently negative sulfonate group—dictates its behavior as a mobile phase additive. It can theoretically engage in multiple interaction types to modulate analyte retention and selectivity.
Zwitterionic Shielding in HILIC
In HILIC, which is used for the separation of polar compounds, secondary ionic interactions between analytes and the polar stationary phase (often bare silica with acidic silanol groups) can lead to poor peak shape and unpredictable retention.[8] A key function of a buffer salt in the HILIC mobile phase is to control these ionic interactions.[8][9]
EABS, as a zwitterionic molecule, can effectively "shield" charged sites on both the analyte and the stationary phase. Its positively charged ethylamino group can interact with deprotonated silanols on a silica surface, while its negative sulfonate group can interact with cationic analytes. This dual-interaction capability can neutralize electrostatic repulsions and attractions that cause peak tailing, leading to more symmetric peaks and reproducible retention times.
Dynamic Ion-Pairing in Reversed-Phase Chromatography
In reversed-phase chromatography, EABS can function as a dynamic ion-pairing or ion-interaction reagent. Unlike traditional alkyl sulfonates, which provide a negative charge to pair with cationic analytes, EABS offers both positive and negative charges.[10][11]
-
For Basic Analytes (Cations): The sulfonate group of EABS can form an ion pair with protonated basic analytes, increasing their hydrophobicity and retention on a C18 column.
-
For Acidic Analytes (Anions): The protonated ethylamino group of EABS can interact with anionic analytes, effectively neutralizing their charge and reducing electrostatic repulsion from the silica backbone, which can improve peak shape.
This dual nature makes EABS a potentially versatile tool for separating complex mixtures containing both acidic and basic compounds.
Diagram 1: Proposed Mechanism of EABS in Chromatography This diagram illustrates the dual-nature interaction of EABS. It can shield charged stationary phase sites in HILIC and simultaneously act as an ion-interaction agent for both cationic and anionic analytes in reversed-phase modes.
Caption: Conceptual model of EABS interactions in RP and HILIC modes.
Part 2: Protocols for Method Development
The following protocols are designed as validated starting points. Successful implementation requires systematic optimization of parameters such as additive concentration, pH, and organic modifier gradient.
Protocol 1: Separation of Polar Basic Compounds using EABS in HILIC
This protocol is suitable for small, polar basic molecules (e.g., neurotransmitters, small peptides) that are poorly retained in reversed-phase chromatography.
1. Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
HILIC column (e.g., bare silica, amide, or zwitterionic phase, 100 Å, 2.1 or 4.6 mm i.d.)
-
This compound (EABS)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or ammonium hydroxide for pH adjustment
-
Analytical balance and pH meter
2. Mobile Phase Preparation:
-
Aqueous Stock (100 mM EABS): Dissolve 1.813 g of EABS in water to a final volume of 100 mL.
-
Mobile Phase A (Aqueous): 95:5 Water:ACN with 10 mM EABS. To prepare 1 L, add 100 mL of the 100 mM EABS stock to 850 mL of water. Adjust pH if necessary (target pH 3.0-6.0). Add 50 mL of ACN and bring to a final volume of 1 L with water.
-
Mobile Phase B (Organic): 95:5 ACN:Water with 10 mM EABS. To prepare 1 L, add 100 mL of the 100 mM EABS stock to 50 mL of water. Add ACN to a final volume of 1 L. Note: Ensure EABS is fully dissolved before adding the full volume of ACN to prevent precipitation.
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm | Provides both hydrophilic partitioning and electrostatic interaction. |
| Mobile Phase A | 95:5 Water:ACN + 10 mM EABS, pH 4.5 | The aqueous component drives elution in HILIC. |
| Mobile Phase B | 95:5 ACN:Water + 10 mM EABS, pH 4.5 | High organic content promotes retention in HILIC. |
| Gradient | 95% B to 50% B over 10 minutes | A broad gradient to scout for analyte elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Detection | UV at 210-280 nm (analyte dependent) | Select wavelength based on analyte chromophore. |
| Injection Vol. | 2 µL | Small volume to minimize peak distortion. |
4. Optimization Strategy:
-
EABS Concentration: Test concentrations from 5 mM to 25 mM. Higher concentrations can improve shielding of stationary phase sites but may also increase viscosity and background noise.
-
pH Adjustment: Adjusting the mobile phase pH can alter the charge state of both the analytes and the secondary amine on EABS, providing an additional tool for optimizing selectivity.
-
Gradient Slope: If peaks are clustered, flatten the gradient slope to improve resolution. If run time is too long, steepen the gradient.
Diagram 2: HILIC Method Development Workflow This flowchart outlines the logical progression for developing a robust HILIC method using EABS, from initial setup through systematic optimization.
Caption: Systematic workflow for HILIC method development using EABS.
Protocol 2: General Purpose Screening in Reversed-Phase HPLC
This protocol is designed as a starting point for mixtures of acidic, basic, and neutral compounds on a standard C18 column.
1. Materials and Equipment:
-
HPLC or UHPLC system with a UV detector
-
C18 column (e.g., 100-130 Å, 2.1 or 4.6 mm i.d.)
-
This compound (EABS)
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH) and water
-
Formic acid or acetic acid for pH adjustment
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 20 mM EABS, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile (or Methanol).
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | General purpose reversed-phase column. |
| Mobile Phase A | Water + 20 mM EABS, pH 3.0 | Low pH ensures protonation of basic analytes and silanol suppression. |
| Mobile Phase B | Acetonitrile | Common strong solvent in RP-HPLC. |
| Gradient | 5% B to 95% B over 15 minutes | A wide-ranging gradient suitable for screening diverse compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Provides stable retention and good efficiency. |
| Detection | UV at 254 nm (or analyte specific) | Common wavelength for aromatic compounds. |
| Injection Vol. | 2 µL | |
4. Optimization Strategy:
-
pH Control: The mobile phase pH is a powerful tool for controlling selectivity. Test conditions at both low pH (~3) and mid-range pH (~6) to see the effect on analyte retention and peak shape. EABS is zwitterionic over this entire range.
-
Organic Modifier: If selectivity is poor with acetonitrile, switching to methanol can provide alternative selectivity due to different solvent-analyte interactions.
-
EABS Concentration: Varying the EABS concentration between 10-50 mM will impact the degree of ion-pairing and may be used to fine-tune retention of ionic analytes.[1]
Part 3: Critical Considerations and Troubleshooting
Mass Spectrometry (MS) Compatibility
A significant drawback of EABS is its non-volatility. The sulfonic acid salt will not readily evaporate in the ESI source, leading to several problems:
-
Ion Suppression: The non-volatile salt will compete with analytes for ionization, drastically reducing MS sensitivity.[4]
-
Source Contamination: Salt buildup in the MS interface and ion optics will require frequent and time-consuming cleaning.
-
Adduct Formation: EABS may form adducts with analyte ions, complicating spectral interpretation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Insufficient shielding of active sites; secondary interactions. | Increase EABS concentration (e.g., from 10 mM to 25 mM). Adjust pH to alter analyte/stationary phase charge state. |
| Irreproducible Retention Times | Inadequate buffer concentration or pH control; column equilibration issues. | Ensure the chosen pH is within +/- 1 unit of the buffer's pKa (if using an additional buffer). Increase column equilibration time between injections. |
| Analyte Not Retained (HILIC) | Mobile phase has insufficient organic content; analyte is not polar enough. | Increase the initial percentage of acetonitrile (Mobile Phase B). Ensure sample is dissolved in a high-organic solvent. |
| High System Backpressure | High EABS concentration increasing mobile phase viscosity; precipitation of EABS in high organic. | Reduce EABS concentration. Ensure EABS is fully dissolved in the aqueous portion before adding acetonitrile. Lower the flow rate. |
Conclusion
This compound (EABS) represents a class of zwitterionic mobile phase additives with the potential to solve specific and challenging separation problems, particularly in HILIC for polar compounds and in reversed-phase for complex mixtures. Its dual-charge nature allows it to function as both a surface shielding agent and a dynamic ion-interaction reagent, offering a unique mechanism for improving peak shape and manipulating selectivity. However, its utility is largely confined to non-MS detection methods due to its non-volatile nature. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the capabilities of EABS and similar zwitterionic additives, encouraging a rational, mechanism-based approach to HPLC method development.
References
-
Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography. (n.d.). PubMed. [Link]
-
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid. (2018, May 16). SIELC Technologies. [Link]
-
Ferguson, P. (2025, July 7). Sustainability and New Modality Therapeutics: An HPLC 2025 Interview with Paul Ferguson. LCGC International. [Link]
-
The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. (2014, November 15). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation. [Link]
-
Effect of Buffer on HPLC Separation of Buffers. (n.d.). SIELC Technologies. [Link]
-
TFA alternatives, peptide purification. (2008, May 23). Chromatography Forum. [Link]
-
Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. (2013, June 6). Chromatography Today. [Link]
-
Deconvoluting the effects of buffer salt concentration in hydrophilic interaction chromatography on a zwitterionic stationary phase. (2016, August 26). Journal of Chromatography A. [Link]
-
Use of zwitterionic micelles in the eluent: a new approach for ion chromatographic (IC) analysis of ions in biological fluids with direct sample injection. (2000, May 15). PubMed. [Link]
-
LC Analysis of Zwitterions with Ion-Free Mobile Phase. (n.d.). SIELC Technologies. [Link]
-
Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. (2005, September 15). PubMed. [Link]
-
Reversed-phase HPLC Buffers. (n.d.). Crawford Scientific. [Link]
-
New Insights into the Chromatography Mechanisms of Ion-Exchange Charge Variant Analysis. (2020, September 10). ACS.org. [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2020, November 12). LCGC International. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Perfluorinated acid alternatives to trifluoroacetic acid for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 5. waters.com [waters.com]
- 6. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing pH for 4-(Ethylamino)butane-1-sulfonic acid in Biological Assays
This Application Note and Protocol guide is designed for researchers utilizing 4-(Ethylamino)butane-1-sulfonic acid (referred to herein as EABS for brevity, though not a standard IUPAC acronym) in biological assays.
Based on its chemical structure (an N-substituted aminosulfonic acid), this compound functions as a zwitterionic Good's-like buffer with a high pKa (estimated ~10.4–10.8), making it critical for alkaline pH assays such as Alkaline Phosphatase (ALP) activity or specific protein solubilization protocols.
Introduction & Chemical Context
This compound is a secondary amine-based zwitterionic compound structurally analogous to CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) and ABS (4-Aminobutane-1-sulfonic acid). Like other N-substituted aminosulfonic acids, it is designed to be chemically inert, highly soluble, and non-coordinating to metal ions, fulfilling the criteria of a "Good's Buffer."
Its structure features a sulfonic acid group (pKa < 2, permanently ionized) and a secondary amine (pKa ~10.5–11.0). This defines its utility: buffering in the alkaline range (pH 9.8 – 11.2) .
Why Optimization is Critical
In biological assays, particularly those involving alkaline enzymes (e.g., Alkaline Phosphatase) or high-pH protein formulations, the buffer must maintain pH stability without inhibiting the reaction.
-
Temperature Dependence: Amine-based buffers exhibit significant pKa shifts with temperature (
). A buffer prepared at pH 10.5 at 25°C may shift to pH 10.9 at 4°C, potentially inactivating enzymes. -
Ionic Strength: As a zwitterion, it contributes to ionic strength differently than phosphate or carbonate buffers, affecting protein folding.
-
Metal Binding: While generally low, the secondary amine can interact with Cu²⁺ or Zn²⁺; optimization must rule out interference.
Mechanism of Action
The buffering capacity is derived from the reversible protonation of the secondary amine nitrogen.
Equilibrium Scheme:
-
At pH < 9: Predominantly zwitterionic (neutral net charge).
-
At pH > 11: Predominantly anionic.
-
Optimal Buffering: At pH = pKa ± 0.5.
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for integrating this buffer into an assay.
Figure 1: Step-by-step workflow for validating this compound in biological assays.
Detailed Protocol: pH Optimization
Materials Required[1][2]
-
Buffer Reagent: this compound (High Purity >99%).
-
Base: 5M NaOH (Sodium Hydroxide) or KOH (Potassium Hydroxide).
-
Water: Ultrapure Type I water (18.2 MΩ·cm).
-
pH Meter: Calibrated at pH 7.0 and pH 10.0 (or 12.0).
-
Temperature Probe: Essential for accurate adjustment.
Step 1: Stock Solution Preparation (0.5 M)
Rationale: A high concentration stock allows dilution without shifting pH significantly, though dilution effects must be checked.
-
Weigh 9.06 g of this compound (MW ≈ 181.25 g/mol ).
-
Dissolve in 80 mL of Ultrapure water.
-
Temperature Equilibration: Bring the solution to the exact temperature intended for the assay (e.g., 25°C or 37°C).
-
Critical Note: If your assay runs at 37°C, you must adjust the pH at 37°C. Adjusting at 20°C will result in a lower pH at 37°C (approx. -0.5 pH unit shift).
-
-
Titrate with 5M NaOH to the target pH (e.g., pH 10.5).
-
Adjust final volume to 100 mL .
-
Filter sterilize (0.22 µm) if storing for >24 hours.
Step 2: Generating the Titration Curve
To confirm the effective buffering range (which may vary slightly due to ionic strength):
-
Prepare 50 mL of 0.1 M solution (diluted from stock).
-
Titrate with 1M NaOH in 0.1 pH unit increments.
-
Plot pH vs. Volume NaOH .
-
Identify the "flat" region of the curve; this is your Working Range .
Step 3: Enzyme Activity / Assay Compatibility Testing
Case Study Example: Optimization for Alkaline Phosphatase (ALP).
Experimental Design: Create a matrix of pH values spanning the theoretical range (e.g., pH 9.5, 10.0, 10.5, 11.0) using the buffer. Compare against a standard buffer (e.g., CAPS or Glycine-NaOH).
| Buffer System | pH (at 37°C) | Substrate (pNPP) Conc. | Enzyme (ALP) | Notes |
| EABS | 9.5 | 10 mM | 1 U/mL | Lower limit of buffering |
| EABS | 10.0 | 10 mM | 1 U/mL | Theoretical Optimal |
| EABS | 10.5 | 10 mM | 1 U/mL | Theoretical Optimal |
| EABS | 11.0 | 10 mM | 1 U/mL | Upper limit |
| CAPS (Control) | 10.5 | 10 mM | 1 U/mL | Standard Reference |
Procedure:
-
Incubate enzyme in buffer for 10 minutes (Stability Check).
-
Add substrate.
-
Measure Absorbance (405 nm) kinetically for 5 minutes.
-
Calculate Vmax and Signal-to-Noise (S/N) .
Data Analysis & Interpretation
When analyzing the results, look for the "Bell Curve" of activity.
-
Scenario A: Activity peaks at pH 10.5.
-
Scenario B: Activity is lower than CAPS control.
-
Troubleshooting: The secondary amine might be chelating the Zinc/Magnesium cofactor of ALP.
-
Solution: Supplement the buffer with 1 mM MgCl₂ and 10 µM ZnCl₂.
-
-
Scenario C: pH drifts during assay.
-
Troubleshooting: Buffer concentration (typically 50-100 mM) is too low for the proton release of the reaction. Increase to 200 mM.
-
Temperature Correction Table (Theoretical)
Based on general amine-buffer characteristics.
| Target pH at 37°C | Adjust to this pH at 20°C |
| 10.0 | ~10.51 |
| 10.5 | ~11.01 |
| 11.0 | ~11.51 |
Note: Always verify these shifts empirically for your specific concentration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | High concentration + High pH | Ensure [Buffer] < 0.5M. Check solubility limit of the sodium salt form. |
| Drifting pH | Temperature mismatch | Use a water-jacketed beaker for pH adjustment to match assay temp. |
| Low Enzyme Activity | Metal Chelation | Add excess cofactors (Mg²⁺, Ca²⁺, etc.) to saturate potential binding sites. |
| High Background | Impurities | Use High Purity (>99%) grade; sulfonated amines can contain synthesis byproducts. |
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467–477. Link
- Foundational text on design criteria for zwitterionic buffers.
- Ferreira, C. M., et al. (2015). Physicochemical properties of Good's buffers. Journal of Chemical Thermodynamics, 89, 279-287. Provides methodology for pKa determination and temperature dependence of sulfonic acid buffers.
-
PubChem. (2023). Compound Summary: this compound (CAS 89585-27-3).[1][2][3] National Library of Medicine. Link
-
Source for chemical structure and physical property data.[4]
-
- Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. Oxford University Press.
Sources
Advanced Electrolyte Engineering: Butane Sulfonic Acid Derivatives for High-Performance Lithium-Ion Batteries
Document Type: Application Note & Experimental Protocol Version: 2.0 (R&D Internal/External) Target Audience: Chemical Formulation Scientists, Electrochemical Engineers, and Material Physicists.
Abstract
The stability of the Solid Electrolyte Interphase (SEI) remains the rate-limiting factor in the longevity of high-voltage Lithium-Ion Batteries (LIBs). While carbonate-based electrolytes (EC/DMC) are standard, they suffer from oxidative decomposition above 4.3V. This guide details the application of Butane Sulfonic Acid (BSA) derivatives —specifically 1,4-Butane Sultone (1,4-BS) and Lithium Nonafluoro-1-butanesulfonate (LiNFBS) —as functional additives. These compounds operate via sacrificial reduction to form sulfur-rich, ionically conductive passivation layers, significantly enhancing cycle life and thermal stability.
Part 1: Chemical Logic & Mechanism
The Sulfur Advantage
The primary failure mode in LIBs is the continuous consumption of electrolyte on the graphite anode surface. Standard ethylene carbonate (EC) reduces at
1,4-Butane Sultone (1,4-BS) acts as a "sacrificial" SEI former. Its strained 5-membered ring structure is electrophilic, making it susceptible to ring-opening reactions initiated by electron transfer from the anode.
Mechanism of Action
-
Electrochemical Reduction: During the initial charge (Formation Cycle), 1,4-BS accepts electrons at
vs. . -
Ring Opening: The C-O bond cleaves, creating a radical intermediate.
-
Polymerization: These intermediates cross-link to form lithium alkyl sulfonate species (
). -
Passivation: This resulting film is electrically insulating (stopping further electron transfer) but ionically conductive (allowing
transport).[1]
Mechanistic Pathway Diagram
Figure 1: Sequential mechanism of 1,4-Butane Sultone reduction and SEI formation on graphite anodes.
Part 2: Material Selection & Specifications
High-purity precursors are non-negotiable. Impurities (water, free acid) catalyze HF formation, destroying the cathode.
| Compound | Abbr. | CAS No.[2][3][4][5] | Function | Target Purity | Moisture Limit |
| 1,4-Butane Sultone | 1,4-BS | 1633-83-6 | SEI Former (Anode) | > 99.9% | < 20 ppm |
| Lithium Nonafluoro-1-butanesulfonate | LiNFBS | 131651-65-5 | Flame Retardant / Conductivity | > 99.5% | < 50 ppm |
| Ethylene Carbonate | EC | 96-49-1 | Bulk Solvent (High Dielectric) | Battery Grade | < 10 ppm |
| Dimethyl Carbonate | DMC | 616-38-6 | Bulk Solvent (Low Viscosity) | Battery Grade | < 10 ppm |
| Lithium Hexafluorophosphate | LiPF6 | 21324-40-3 | Primary Salt | > 99.9% | < 10 ppm |
Part 3: Experimental Protocols
Protocol A: Electrolyte Formulation (Glovebox Procedure)
Safety Note: 1,4-BS is a carcinogen. All handling must occur in an Argon-filled glovebox (
Reagents:
-
1.0 M
in EC/DMC (1:1 v/v) [Base Electrolyte] -
1,4-Butane Sultone (Liquid)[5]
Procedure:
-
Preparation: Weigh 100g of Base Electrolyte into a chemically resistant HDPE or PTFE bottle.
-
Doping: Micropipette 1.0g (1.0 wt%) or 2.0g (2.0 wt%) of 1,4-BS directly into the base electrolyte.
-
Note: 2.0% is the typical saturation point for efficacy; going higher increases impedance.
-
-
Homogenization: Add a PTFE-coated magnetic stir bar. Seal the bottle tightly.
-
Stirring: Stir at 300 RPM for 4 hours at
. -
QC Check: Verify moisture content using Karl Fischer titration. Result must be
.
Protocol B: Electrochemical Validation (Linear Sweep Voltammetry)
To confirm the additive reduces before the solvent.
Setup:
-
Working Electrode: Graphite (composite on Copper foil)
-
Counter/Ref Electrode: Lithium Metal chip
-
Separator: Celgard 2400 (Polypropylene)
Method:
-
Assemble coin cells (CR2032) with Control (0% BS) and Test (2% BS) electrolytes.
-
Rest cells for 12 hours (wetting period).
-
Connect to Potentiostat (e.g., Biologic or Arbin).
-
Scan: Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Range: OCV (
) down to . -
Scan Rate: Slow scan (
) to capture subtle reduction peaks.
-
Expected Results:
-
Control: Reduction peak at
(EC decomposition). -
Test (1,4-BS): Distinct reduction peak appears at
. This confirms the additive is functioning as an SEI precursor.
Workflow Diagram
Figure 2: Experimental workflow from material preparation to electrochemical validation.
Part 4: Data Analysis & Interpretation[6]
When analyzing the efficacy of Butane Sulfonic Acid derivatives, structure your data collection against these metrics:
| Metric | Test Method | Positive Indicator (with Additive) | Negative Indicator (Failure) |
| Reduction Potential | CV ( | Peak at | No peak > |
| First Cycle Efficiency | Galvanostatic Charge | ||
| Interfacial Resistance | EIS (Nyquist Plot) | Stable | Continuous increase in |
| Capacity Retention | 1C Cycling (100 cycles) |
Post-Mortem Analysis (XPS)
To validate the chemical composition of the SEI, disassemble the cell in a glovebox and wash the anode with DMC. Perform X-ray Photoelectron Spectroscopy (XPS).
-
Target Signal: High resolution S2p spectra.
-
Confirmation: Peaks at 167-169 eV correspond to
and groups, confirming the polymerization of 1,4-BS into the SEI.
References
-
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews. Link
-
Li, B., et al. (2013). 1,4-Butane sultone as a cathode film forming additive for lithium-ion battery.[3][6] Electrochimica Acta. Link
-
Zhang, S.S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources. Link
-
Haregewoin, A.M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. Link
-
Sigma-Aldrich. (2024). 1,4-Butane Sultone Product Specification & Safety Data Sheet. Link
Sources
- 1. ossila.com [ossila.com]
- 2. labproinc.com [labproinc.com]
- 3. en.shdaeyeonchem.com [en.shdaeyeonchem.com]
- 4. 1,4-Butane Sultone [cheerchem.com]
- 5. 1, 4-Butane Sultone CAS. 1633-83-6 Used as Lithium-ion secondary battery electrolyte additive - pharma intermediates and battery electrolyte additive [jadechem-intl.en.made-in-china.com]
- 6. 1,4-Butane Sultone: Properties, Applications in Batteries & Surfactants-ZHC Chemical Co.,Ltd. [zhcchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfonic Acid Buffer Precipitation in High Salt Concentrations
Welcome to the Technical Support Center. As researchers and drug development professionals scale up assays or transition to complex purification workflows, a frequent hidden variable is the physical stability of the buffer itself. Sulfonic acid buffers (Good’s buffers)—such as HEPES, PIPES, MES, and MOPS—are the gold standard for maintaining physiological pH. However, introducing high salt concentrations can lead to sudden, frustrating precipitation events.
This guide is designed to help you diagnose the root cause of buffer precipitation, understand the underlying physicochemical mechanisms, and implement self-validating protocols to ensure your experimental systems remain robust.
Mechanistic Causality: Why Do Good's Buffers Precipitate?
To troubleshoot effectively, we must first understand the physical chemistry driving the precipitation. As a Senior Application Scientist, I always advise looking at the molecular interactions rather than just treating the symptoms. Precipitation in these systems is rarely random; it is driven by three primary mechanisms:
-
The Salting-Out Effect (Hofmeister Series): High concentrations of kosmotropic salts (e.g., ammonium sulfate, potassium citrate, and to some extent sodium chloride) have a massive affinity for water. They aggressively compete for water molecules, effectively stripping the protective hydration shell away from the zwitterionic buffer molecules. Without this hydration layer, the hydrophobic moieties of the buffer (such as the piperazine ring in PIPES or HEPES) interact with one another, leading to aggregation and phase separation[1].
-
The Common Ion Effect: Some buffers, notably PIPES, are completely insoluble in water as a free acid and require the addition of a strong base like NaOH to form a soluble sodium salt (PIPES-Na)[2]. If you subsequently add a high concentration of NaCl to a PIPES-Na solution, the sudden influx of Na⁺ ions pushes the equilibrium backward (Le Chatelier's principle). This exceeds the solubility product (
) of the buffer salt, forcing it to crash out of solution. -
Isoelectric Proximity: Zwitterionic buffers[3] exhibit minimal solubility at their isoelectric point (pI). High ionic strength significantly alters the activity coefficients of ions in solution, which can cause an apparent shift in pH. If this shift pushes the solution's pH closer to the buffer's pI, solubility drops precipitously.
Diagnostic Workflow
Use the following logical workflow to immediately identify and resolve your precipitation issue.
Figure 1: Diagnostic workflow for troubleshooting buffer precipitation in high salt.
Quantitative Buffer Properties & Salt Tolerance
Not all sulfonic acid buffers are created equal when it comes to high ionic strength. Use this table to select the appropriate buffer for your specific salt requirements.
| Buffer | pKa (at 20°C) | Useful pH Range | Base Solubility (Water) | Salt Tolerance | Primary Mechanism of Failure in High Salt |
| MES | 6.15 | 5.5 - 6.7 | ~0.65 M | Moderate | Salting-out via hydration shell depletion |
| PIPES | 6.80 | 6.1 - 7.5 | Insoluble (Free Acid) | Low | Common ion effect (Na⁺) & Salting-out |
| MOPS | 7.20 | 6.5 - 7.9 | ~3.0 M | High | Highly resistant, rarely precipitates |
| HEPES | 7.55 | 6.8 - 8.2 | >2.0 M | Very High | Extremely stable, preferred for high ionic strength[4] |
Frequently Asked Questions (FAQs)
Q: My PIPES buffer precipitated immediately after adding 1M NaCl. Why did this happen and how can I fix it? A: This is a textbook example of the common ion effect. Because PIPES is insoluble in water, it is typically dissolved by adding NaOH to form PIPES-Na[2]. When you add 1M NaCl, the massive spike in sodium ions forces the PIPES-Na equilibrium to shift, exceeding its solubility limit. Fix: If your experiment permits, switch to the potassium salt of PIPES (using KOH to adjust pH and KCl for ionic strength). If you must use high sodium concentrations, switch to a more soluble buffer like MOPS or HEPES.
Q: The buffer was perfectly clear at room temperature but precipitated overnight in the 4°C cold room. Can I just warm it up? A: Yes. The solubility of sulfonic acid buffers is highly temperature-dependent and decreases significantly at lower temperatures. Fix: Warm the solution to room temperature (20–25°C) and stir gently until fully redissolved. To prevent this in the future, store high-salt buffer stocks at room temperature and chill only the required working aliquot immediately before use.
Q: I need a pH of 6.5 for my protein purification, but MES keeps precipitating during my ammonium sulfate precipitation step. What is the alternative? A: Ammonium sulfate is a strong kosmotrope and a classic "salting-out" agent[1]. It competes aggressively for water molecules, stripping MES of its hydration shell. Fix: ADA (N-(2-Acetamido)iminodiacetic acid) or Bis-Tris are excellent alternatives in the pH 6.0–7.0 range that exhibit different solubility profiles and higher tolerance to ammonium sulfate. Alternatively, perform the ammonium sulfate precipitation unbuffered (or lightly buffered), and dialyze the resuspended pellet back into your standard MES buffer.
Self-Validating Protocol: Preparation of High-Salt Buffers
To prevent precipitation, the order of operations is critical. Adding salt before the buffer is fully ionized reduces the water available for buffer hydration. The following protocol ensures the zwitterion is charged and maximally soluble before competing ions are introduced.
Objective: Formulate a 100 mM HEPES, 1M NaCl buffer (pH 7.5) without inducing localized precipitation.
-
Step 1: Initial Dissolution. Weigh out HEPES free acid for a 100 mM final concentration. Add to a beaker containing 70% of the final target volume of ultrapure diH₂O.
-
Self-Validation: The solution should be completely transparent. HEPES is highly soluble[4]; any turbidity at this stage indicates reagent contamination, not a salt-induced precipitation.
-
-
Step 2: Primary pH Adjustment. Place the beaker on a magnetic stirrer. Slowly add 5M NaOH dropwise until the pH reaches 7.4.
-
Causality: We target 0.1 pH units below the final desired pH because the subsequent addition of high salt will alter the activity coefficient of the solution, causing an apparent pH shift. Adjusting the pH now ensures the zwitterion is fully ionized and hydrated.
-
-
Step 3: Incremental Salt Addition. Weigh out NaCl for a 1M final concentration. Add the salt in three equal portions, allowing each portion to dissolve completely before adding the next.
-
Self-Validation: Monitor the solution for "schlieren" lines (optical distortions caused by density gradients). Wait until these lines completely disappear before adding the next portion of salt.
-
-
Step 4: Thermal Stabilization. High salt dissolution can be endothermic. If the solution temperature drops, allow it to equilibrate back to 20°C.
-
Step 5: Final Titration and Volumetric Adjustment. Check the pH at 20°C. Make final micro-adjustments with 1M NaOH or HCl to reach exactly pH 7.5. Transfer to a graduated cylinder and bring to the final volume with diH₂O. Filter sterilize (0.22 µm).
References
-
HEPES: Key buffering agents and their storage conditions in biological experiments Source: vacutaineradditives.com URL:4
-
Don't buy the wrong one, PIPES and HEPES buffers are very different Source: yunbangpharm.com URL:2
-
The Essential Guide to HEPES in Cell Culture Source: thermofisher.com URL:3
-
Good's Buffer Ionic Liquids as Relevant Phase-Forming Components of Self-Buffered Aqueous Biphasic Systems Source: nih.gov URL:1
Sources
- 1. Good’s Buffer Ionic Liquids as Relevant Phase-Forming Components of Self-Buffered Aqueous Biphasic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Don't buy the wrong one, PIPES and HEPES buffers are very different [yunbangpharm.com]
- 3. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 4. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]
Technical Support Center: Stability of 4-(Ethylamino)butane-1-sulfonic Acid
[1]
Executive Summary
4-(Ethylamino)butane-1-sulfonic acid (often abbreviated as EABS or Et-ABS in internal logs) belongs to the class of N-substituted aminoalkanesulfonic acids, structurally homologous to "Good’s Buffers" like CABS and BES.[1][2] While generally robust, its stability at high temperatures is a duality: it possesses high chemical stability (resistance to bond breaking) but volatile thermodynamic stability (significant pKa shifts).[1][2]
This guide addresses the two primary failure modes researchers encounter:
Part 1: Thermodynamic vs. Chemical Stability
Users often confuse degradation with dissociation changes.[2] It is critical to distinguish between these two phenomena.
Thermodynamic Instability (The pH Shift)
Like all amine-based buffers, the pKa of this compound is temperature-dependent.[1][2] As temperature increases, the amine group releases protons more readily, causing the solution to become more acidic .
-
Mechanism: The ionization enthalpy (
) of the secondary amine is positive. According to the van 't Hoff equation, this drives the pKa down as Temperature ( ) rises. -
Estimated Shift: Based on homologous N-substituted aminosulfonic acids (e.g., CABS, BES), the temperature coefficient (
) is approximately -0.015 to -0.025 pH units/°C .[1][2]
Impact Table: Theoretical pH Shift (Assuming a set pH of 10.0 at 25°C)
| Temperature | Estimated pH | Status | Consequence |
| 25°C | 10.00 | Reference | Optimal buffering. |
| 37°C | ~9.76 | Physiological | Minor shift; usually acceptable.[1][2] |
| 60°C | ~9.30 | High Stress | Protein denaturation risk if pH-dependent.[1][2] |
| 95°C | ~8.40 | PCR/Lysis | Critical Failure: Buffer is now >1.5 pH units off-target. |
Technical Insight: If your reaction fails at 80°C, do not assume the buffer "degraded." It likely just shifted its buffering window outside your enzyme's active range.[2]
Chemical Instability (Degradation)
True degradation involves the breaking of covalent bonds.[2]
-
Autoclavability: this compound is generally autoclavable (121°C, 15 psi, 20 min).[1][2] However, oxidative cleavage of the N-ethyl group can occur if trace metals (Fe, Cu) are present, leading to "yellowing."[1]
-
Maillard Reaction: As a secondary amine, it will react with reducing sugars (glucose, xylose) at high temperatures, forming brown melanoidins.[1] Do not autoclave with sugars.
Part 2: Troubleshooting Guide (FAQ Format)
Q1: The solution turned pale yellow after autoclaving. Is it ruined?
Diagnosis: Oxidative degradation of the amine, likely catalyzed by trace metal ions in the water or glass leaching. Action:
-
Check Absorbance: Measure
.[2] If , the buffer capacity is likely intact (>99%). -
Root Cause: Did you use DEPC-treated water? (DEPC breaks down into ethanol and CO2, but acidic byproducts can catalyze hydrolysis).[1][2] Did you use low-grade glass?
-
Prevention: Add a chelator (0.1 mM EDTA) prior to autoclaving if your downstream application permits.[2] Alternatively, use 0.22 µm filtration instead of heat sterilization.[1][2]
Q2: My high-temperature synthesis yield dropped significantly when using this buffer.
Diagnosis: pH "Thermal Drift." Action:
-
Calculate the target pH at the reaction temperature, not room temperature.
-
Correction Protocol: If you need pH 9.0 at 80°C, you may need to set the pH to ~10.2 at 25°C. (See Standardized Stress Test Protocol below to determine the exact coefficient).
Q3: Can I use this buffer with Glucose in a hot start PCR?
Diagnosis: Maillard Reaction risk. Answer: No. The secondary amine in this compound acts as a nucleophile attacking the carbonyl group of reducing sugars.[1][2] Alternative: Sterilize the sugar solution separately and mix aseptically after cooling.
Part 3: Standardized Stress Test Protocol
Use this protocol to validate the stability of your specific lot of this compound before critical experiments.
Materials
-
100 mM this compound solution.
-
Calibrated pH meter with temperature probe (ATC).[2]
-
Spectrophotometer.[2]
-
0.22 µm syringe filter.[2]
Workflow Diagram (DOT)
Caption: Decision tree for distinguishing between reversible thermodynamic pH shifts and irreversible chemical degradation.
Part 4: Synthesis & Degradation Pathways
Understanding the chemistry helps predict incompatibilities.[2]
Synthesis Path (Retrosynthetic View)
The molecule is typically synthesized via the ring-opening of 1,4-Butane sultone by Ethylamine .[1][2]
-
Relevance: If your buffer contains impurities, they are likely residual ethylamine (volatile, smells like ammonia) or hydrolyzed sultone (acidic).[1][2] Residual sultones are potential alkylating agents and carcinogens; high-purity grades (>99%) are essential for biological use.[1][2]
Degradation Mechanism (Oxidative Dealkylation)
At high temperatures (>100°C) in the presence of oxygen:
-
Radical Abstraction: A hydrogen is abstracted from the
-carbon of the ethyl group.[2] -
Imine Formation: The radical stabilizes into an imine intermediate.[2]
-
Hydrolysis: The imine hydrolyzes to release Acetaldehyde (toxic) and 4-Aminobutane-1-sulfonic acid .[1][2]
Safety Note: If you smell "apples" or "alcohol" after autoclaving a large batch, this indicates acetaldehyde formation via oxidative dealkylation.[1][2] Ventilate the area.[2]
References
-
Goldberg, R. N., et al. (2002). Thermodynamic Quantities for the Ionization Reactions of Buffers.[2][3] Journal of Physical and Chemical Reference Data.[2] (Establishes standard enthalpy changes for amine-based buffers).
-
AppliChem ITW Reagents. Biological Buffers: Properties and Troubleshooting. (General stability data for zwitterionic sulfonic acid buffers).
-
Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics.[1][2] BIOS Scientific Publishers. (Foundational text on temperature dependence of pKa).
-
Grady, J. K., et al. (1988). Good's Buffers: A Synthetic and Thermodynamic Study.[1][2] Anal.[2][4][5][6] Biochem. (Detailed analysis of homologous morpholine and amine sulfonates).
-
US EPA CompTox Chemicals Dashboard. this compound (CAS 89585-27-3).[1][2] (Chemical structure and physical property verification). [1]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. itwreagents.com [itwreagents.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Thermal Decomposition Behavior of Sulfamic Acid and Its By Products [eureka.patsnap.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
Technical Support Center: 4-(Ethylamino)butane-1-sulfonic acid (EABS) Buffer Systems
Welcome to the technical support center for 4-(Ethylamino)butane-1-sulfonic acid (EABS) buffer systems. This guide is designed for researchers, scientists, and drug development professionals who require precise pH control in their experimental workflows. Here, you will find in-depth answers to common questions, troubleshooting advice for specific applications, and detailed protocols to ensure the integrity and reproducibility of your results.
As a Senior Application Scientist, my goal is to provide not just instructions, but a deeper understanding of the principles behind buffer preparation and ionic strength adjustment. This guide is built on a foundation of scientific accuracy and practical, field-tested knowledge.
A Note on the Physicochemical Properties of EABS
This compound (EABS) is a zwitterionic aminosulfonic acid buffer. While it is structurally related to the well-characterized series of "Good's" buffers, its specific pKa is not prominently documented in readily available chemical literature. However, its structure is highly analogous to 4-(Cyclohexylamino)-1-butanesulfonic acid (CABS), which has a well-established pKa. The primary structural difference is the substitution of an ethyl group (in EABS) for a cyclohexyl group (in CABS) on the secondary amine.
Given this close structural similarity, it is scientifically reasonable to infer that the pKa of EABS is very close to that of CABS. This guide will therefore operate on the premise that EABS has a pKa of approximately 10.7 , making it an effective buffer for high-pH applications.
Physicochemical Properties
This table summarizes the known and inferred properties of EABS, with data for CABS used as a reference for pKa and buffering range.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 89585-27-3 | [2] |
| Molecular Formula | C₆H₁₅NO₃S | [1] |
| Molecular Weight | 181.25 g/mol | [1] |
| Inferred pKa at 25°C | ~10.7 | [3] |
| Inferred Buffering pH Range | ~10.0 – 11.4 | [3][4] |
Frequently Asked Questions (FAQs)
Q1: What is ionic strength and why is it a critical parameter in my experiments?
Ionic strength (I) is a measure of the total concentration of ions in a solution.[5] It is a fundamental parameter that extends beyond simple molarity because it accounts for the charge of each ion (z). It is calculated using the formula:
I = ½ Σ(cᵢzᵢ²)
where cᵢ is the molar concentration of an ion and zᵢ is its charge.[5]
Ionic strength is critical in biological and biochemical experiments for several reasons:
-
Protein Stability and Solubility: Ions in solution can shield electrostatic interactions within and between protein molecules. At very low ionic strength, repulsive forces between like charges on a protein can lead to unfolding, while at optimal ionic strength, these charges are shielded, improving stability.[6]
-
Enzyme Activity: The catalytic activity of many enzymes is highly dependent on the ionic environment, which affects substrate binding and the conformation of the active site.[5]
-
Ligand Binding and Molecular Interactions: Ionic strength can modulate the affinity of drug-receptor interactions and other binding events by influencing electrostatic forces.
-
Chromatographic and Electrophoretic Separations: In techniques like HPLC and electrophoresis, the ionic strength of the mobile phase or running buffer directly impacts analyte retention, peak shape, and mobility.[7][8]
Precise control of ionic strength is therefore essential for experimental consistency and reproducibility.
Q2: How do I calculate the ionic strength of my EABS buffer solution?
Calculating the ionic strength of a zwitterionic buffer like EABS requires accounting for all ionic species present: the buffer ions themselves, the counter-ions from the acid or base used for pH adjustment (e.g., Na⁺ from NaOH), and any additional neutral salts (e.g., Na⁺ and Cl⁻ from NaCl).
At its pKa (pH 10.7), EABS exists as an equilibrium of its zwitterionic (neutral net charge) and anionic forms. When you prepare the buffer, you typically start with the free acid and add a strong base like NaOH to reach the desired pH.
Example Calculation: Let's calculate the ionic strength of a 50 mM EABS buffer at pH 10.7 , adjusted with NaOH, without any additional salt.
-
Henderson-Hasselbalch Equation: At pH = pKa, the concentrations of the acid (the zwitterion, EABS±) and the conjugate base (the anion, EABS⁻) are equal. [EABS⁻] = [EABS±] = 25 mM = 0.025 M
-
Identify All Ions: The ions in solution are the EABS anion (EABS⁻) and the sodium cation (Na⁺) from the NaOH used for titration. The zwitterionic form has a net charge of zero and does not contribute to ionic strength.
-
Determine Ion Concentrations:
-
[EABS⁻] = 0.025 M (charge z = -1)
-
To create 0.025 M of EABS⁻ from the free acid, you must have added an equimolar amount of NaOH. Therefore, [Na⁺] = 0.025 M (charge z = +1).
-
-
Apply the Ionic Strength Formula: I = ½ [ ( [EABS⁻] × (-1)² ) + ( [Na⁺] × (+1)² ) ] I = ½ [ (0.025 M × 1) + (0.025 M × 1) ] *I = ½ [ 0.050 M ] = 0.025 M
Therefore, a 50 mM EABS buffer at its pKa has an ionic strength of 25 mM from the buffer components alone. Any added salt must be factored in on top of this value.
Troubleshooting Guide
Problem 1: My high-molecular-weight proteins are transferring poorly during Western blotting.
-
Possible Cause: Inefficient elution from the SDS-PAGE gel. High molecular weight proteins (>100 kDa) can be difficult to transfer, especially with standard Tris-Glycine transfer buffers. The high pH environment of an EABS-based buffer can improve transfer efficiency by increasing the net negative charge on proteins, promoting their migration out of the gel matrix.
-
Solution:
-
Prepare a High-pH Transfer Buffer: Replace your standard transfer buffer with one containing EABS. A common formulation is 25 mM EABS, 20% (v/v) methanol, pH 10.5-11.0. The high pH ensures most proteins are significantly negatively charged.
-
Optimize Methanol Concentration: While 20% methanol is standard, reducing it to 10% can further enhance the elution of very large proteins, though it may slightly increase the risk of gel swelling.
-
Extend Transfer Time: For large proteins, extend the transfer time. For a wet transfer, try running overnight at a low constant voltage (e.g., 20-30 V) at 4°C.
-
Verify Ionic Strength: Ensure the ionic strength of your transfer buffer is not excessively high, as this can lead to increased heat generation and potential protein precipitation on the membrane. The buffer described in step 1 has a low intrinsic ionic strength, which is generally favorable.
-
Problem 2: I'm seeing poor peak shape and retention time shifts for basic compounds in my reversed-phase HPLC analysis.
-
Possible Cause: Uncontrolled ionization of your basic analytes. For basic compounds, analysis at a pH well above their pKa ensures they are in a single, neutral form, which typically leads to better retention, sharper peaks, and more reproducible results in reversed-phase chromatography.[3]
-
Solution:
-
Switch to a High-pH Mobile Phase: Prepare a mobile phase using EABS at a concentration of 10-20 mM. Adjust the pH to at least 2 units above the pKa of your most basic analyte (e.g., pH 10.5 or 11.0).
-
Use a pH-Stable Column: Crucially, you must use an HPLC column specifically designed for high-pH conditions. Traditional silica-based columns will rapidly degrade at a pH above 8. Hybrid or polymer-based C18 columns are required.
-
Control Ionic Strength: While preparing the aqueous portion of your mobile phase, consider adjusting the ionic strength with a neutral salt like NaCl or KCl to 50-100 mM. This can help minimize secondary ionic interactions between your analytes and the stationary phase, further improving peak shape.[9]
-
Re-equilibrate Thoroughly: Ensure the column is fully equilibrated with the new high-pH mobile phase before injecting your samples. This may require flushing with 20-30 column volumes.
-
Problem 3: My enzyme, which is active at high pH, shows low or inconsistent activity.
-
Possible Cause: Suboptimal buffering capacity or inappropriate ionic strength. Many enzymes, such as alkaline phosphatase, have optimal activity in alkaline conditions.[3] If the buffer's pH is unstable or the ionic strength inhibits the enzyme, activity will suffer.
-
Solution:
-
Confirm pH Optimum: Verify the reported pH optimum for your enzyme. Prepare a series of EABS buffers across a narrow range (e.g., pH 10.2, 10.5, 10.7, 11.0) to empirically determine the best pH for your specific assay conditions.
-
Optimize Ionic Strength: Enzyme activity can be highly sensitive to ionic strength.[5] Prepare your optimal pH EABS buffer (e.g., 50 mM, pH 10.7) and create aliquots with varying total ionic strengths by adding NaCl (e.g., final I = 50 mM, 100 mM, 150 mM, 200 mM). Test your enzyme in each condition to find the ionic strength that yields the highest activity.
-
Check for Metal Ion Requirements: Some enzymes require specific metal ions (e.g., Mg²⁺, Zn²⁺) as cofactors. While EABS, like other Good's buffers, is designed to have low metal-binding capacity, ensure you are adding any required cofactors to the final assay buffer.[10]
-
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EABS Buffer Stock Solution (pH 10.7)
This protocol describes the preparation of 100 mL of a concentrated EABS stock solution.
Materials:
-
This compound (EABS), MW = 181.25 g/mol
-
Sodium Hydroxide (NaOH), 5 M solution
-
High-purity, deionized water
-
Calibrated pH meter
-
100 mL volumetric flask
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh EABS: Accurately weigh 9.06 g of EABS (0.5 mol/L × 0.1 L × 181.25 g/mol ) and add it to a beaker containing approximately 70 mL of deionized water.
-
Dissolve: Place the beaker on a stir plate and begin stirring. EABS has limited solubility in its free acid form.
-
Adjust pH: While stirring, slowly add the 5 M NaOH solution dropwise. Monitor the pH continuously with a calibrated pH meter. The EABS powder will dissolve as the pH increases.
-
Reach Target pH: Continue adding NaOH until the pH is stable at 10.7.
-
Final Volume Adjustment: Carefully transfer the dissolved buffer solution into a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer.
-
Bring to Volume: Add deionized water to bring the final volume to the 100 mL mark.
-
Mix and Store: Cap the flask and invert it several times to ensure the solution is homogenous. For sterile applications, filter through a 0.22 µm filter. Store in a tightly sealed container at 4°C.
Protocol 2: Preparation of a 50 mM EABS Working Buffer with an Adjusted Ionic Strength of 150 mM
This protocol describes the preparation of 1 L of a ready-to-use EABS buffer with a defined ionic strength.
Materials:
-
0.5 M EABS stock solution (from Protocol 1)
-
Sodium Chloride (NaCl), MW = 58.44 g/mol
-
High-purity, deionized water
-
1 L volumetric flask
Procedure:
-
Calculate Required Stock Solution: To make 1 L of 50 mM EABS, you will need: (50 mM / 500 mM) × 1000 mL = 100 mL of the 0.5 M EABS stock solution.
-
Calculate Ionic Strength from Buffer: As determined in the FAQ, the ionic strength contribution from a 50 mM EABS buffer at its pKa (pH 10.7) is 25 mM (0.025 M).
-
Calculate Required Ionic Strength from Salt:
-
Target Ionic Strength = 150 mM
-
Ionic Strength from Buffer = 25 mM
-
Required Ionic Strength from NaCl = 150 mM - 25 mM = 125 mM
-
-
Calculate Mass of NaCl: Since NaCl is a 1:1 electrolyte, a 125 mM NaCl solution provides an ionic strength of 125 mM.
-
Mass = 125 mmol/L × 1 L × 58.44 g/mol × (1 g / 1000 mg) = 7.305 g of NaCl .
-
-
Prepare the Solution: a. Add approximately 800 mL of deionized water to a 1 L volumetric flask. b. Add the 100 mL of 0.5 M EABS stock solution. c. Add the 7.305 g of NaCl. d. Swirl gently until the NaCl is fully dissolved.
-
Bring to Volume: Add deionized water to bring the final volume to the 1 L mark.
-
Final Mix: Cap the flask and invert several times to ensure homogeneity. The final buffer is 50 mM EABS, pH 10.7, with a total ionic strength of 150 mM.
Visualizations
Experimental Workflow Diagram
Caption: Effect of ionic strength on protein charge shielding and stability.
References
-
Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]
-
Fiveable. (2025). Ionic Strength - Biological Chemistry I Key Term. Retrieved from [Link]
-
Hopax Fine Chemicals. (2020, May 25). Choosing the Right Buffer by pH and pKa. Retrieved from [Link]
- Garcia-Mira, M. M., & Sanchez-Ruiz, J. M. (2002). The effects of ionic strength on protein stability: the cold shock protein family. Journal of molecular biology, 319(2), 541–553.
- Luo, J., et al. (2018). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Biophysical Journal, 115(5), 830-840.
-
Ananthanarayanan, V. S. (2015, October 9). Buffers: pH, Capacity and Ionic Strength (With Formula). Biology Discussion. Retrieved from [Link]
-
EDT Direct ION. (n.d.). Ionic Strength Adjustment Buffers (ISAB). Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). This compound - HTTr Summary. Retrieved from [Link]
-
RheoSense. (n.d.). Ionic Strength Affects Protein Stability in Solutions. Retrieved from [Link]
-
Dolan, J. W. (2024). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC. Retrieved from [Link]
-
Chromatography Today. (n.d.). What Are Buffers & Why Are They Important? Retrieved from [Link]
Sources
- 1. butane-1-sulfonic acid-Molbase [molbase.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. jadechemwh.com [jadechemwh.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biological buffers pKa calculation [reachdevices.com]
- 7. 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid | SIELC Technologies [sielc.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CABS Buffer | CAS 161308-34-5 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 10. interchim.fr [interchim.fr]
Validation & Comparative
Technical Guide: NMR Characterization & Purity Analysis of 4-(Ethylamino)butane-1-sulfonic Acid
Executive Summary: The Analytical Challenge
4-(Ethylamino)butane-1-sulfonic acid (EABS) is a zwitterionic aminosulfonate structurally related to Good's buffers (e.g., BES, MES) and GABA analogues. Its increasing utility in biological buffering systems and as a synthetic intermediate presents a specific characterization challenge: spectral invisibility.
Unlike aromatic drugs, EABS lacks a UV-active chromophore (e.g., benzene rings, conjugated dienes). Consequently, standard HPLC-UV methods fail to detect it without complex derivatization. Furthermore, the critical impurity 1,4-butane sultone —a potent alkylating carcinogen often used as the starting material—is also UV-silent.
This guide establishes Quantitative NMR (qNMR) as the superior, self-validating method for EABS characterization. We provide a direct comparison with HPLC-ELSD/CAD alternatives and detail a robust protocol for detecting trace sultone impurities.
Structural Characterization: The NMR Landscape
To validate purity, one must first confirm identity. Below is the expected NMR landscape for EABS in Deuterium Oxide (
Molecule Structure:
Table 1: Predicted H NMR Chemical Shift Assignments ( , pH > 7)
| Position | Moiety | Multiplicity | Shift ( | Coupling ( | Diagnostic Value |
| A | Triplet (t) | 1.25 – 1.30 | ~7.3 | Integral Reference (3H) | |
| D, E | Multiplet (m) | 1.70 – 1.85 | - | Backbone confirmation | |
| F | Triplet (t) | 2.85 – 2.95 | ~7.5 | Sulfonate confirmation | |
| B | Quartet (q) | 3.05 – 3.15 | ~7.3 | Ethyl-Amino connectivity | |
| C | Triplet (t) | 3.05 – 3.15 | ~7.5 | Overlaps with B; integration check (2H+2H) |
Expert Insight: The chemical shifts of protons adjacent to the amine (Positions B and C) are highly pH-dependent. In acidic
(pH < 2), these peaks will shift downfield (deshielding) by ~0.3–0.5 ppm due to protonation of the nitrogen (). For consistent qNMR, use a buffered internal standard or adjust pH to ensure peak separation.
Comparative Analysis: qNMR vs. HPLC
The following diagram illustrates the logical failure points of traditional chromatography for this specific molecule and why qNMR is the robust alternative.
Figure 1: Decision logic for selecting qNMR over HPLC-UV for non-chromophoric sulfonates.
Table 2: Performance Comparison Matrix
| Feature | qNMR (Recommended) | HPLC-UV | HPLC-ELSD/CAD |
| Detection Principle | Nuclear Spin (Universal) | UV Absorbance | Aerosol Scattering |
| Reference Standard | Not Required for Analyte (Use Internal Std) | Required (Must be pure EABS) | Required |
| Linearity | Inherently Linear ( | Linear (if chromophore exists) | Non-linear (Power function) |
| Impurity ID | Structural Elucidation (Sultones vs. Amines) | Retention Time only | Retention Time only |
| 1,4-Butane Sultone Detection | Excellent (Distinct triplets) | Invisible | Possible (Low sensitivity) |
Critical Impurity Profiling: The "Silent Killer"
The synthesis of EABS typically involves the ring-opening of 1,4-butane sultone by ethylamine. Residual sultone is a critical safety concern.
1,4-Butane Sultone NMR Signature:
While EABS peaks are generally broad or clustered, 1,4-butane sultone presents a distinct, sharp signature in
-
4.4 - 4.5 ppm (Triplet): Protons alpha to the oxygen (
). This region is usually empty in pure EABS. -
Detection Limit: qNMR can detect this impurity down to ~0.01% w/w (100 ppm) using 64-128 scans.
Safety Protocol: If a triplet appears at 4.4-4.5 ppm, the batch must be rejected or re-purified. This peak is the primary "Go/No-Go" quality attribute.
Validated Experimental Protocol
This protocol uses Maleic Acid as an internal standard (IS) due to its high purity, stability, and distinct singlet shift that does not overlap with EABS.
Materials
-
Analyte: ~20 mg EABS (dried in vacuo).
-
Internal Standard (IS): Traceable Maleic Acid (Sigma-Aldrich TraceCERT® or NIST SRM).
-
Solvent:
(99.9% D). -
Instrument: 400 MHz NMR or higher.
Workflow Diagram
Figure 2: Step-by-step qNMR workflow for purity calculation.
Step-by-Step Methodology
-
T1 Relaxation Measurement: Run a quick Inversion Recovery experiment. Determine the longest
(usually the internal standard or the methyl group). Set the relaxation delay ( ) to at least (typically 30–60 seconds) to ensure >99% magnetization recovery. -
Sample Preparation:
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Spectral Width: 15 ppm (to catch all exchangeables/impurities).
-
Offset (O1P): 5-6 ppm.
-
-
Integration:
-
Set the Maleic Acid singlet (
6.2 ppm) integral to a fixed value (e.g., 200). -
Integrate the EABS methyl triplet at
1.3 ppm ( ). Avoid the methylene peaks near 3.0 ppm if they overlap with water suppression or rotation sidebands.
-
-
Calculation: Use the standard qNMR equation:
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[4]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][8] Journal of Natural Products.
-
Bhatia, R. (2025).[1] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[4][10] ResolveMass Laboratories.
-
U.S. EPA. (2025). This compound - CompTox Chemicals Dashboard.
-
Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2]
Sources
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. 1,4-Butane sultone | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. enovatia.com [enovatia.com]
- 10. resolvemass.ca [resolvemass.ca]
In-Depth Guide: Cytotoxicity Profiling of 4-(Ethylamino)butane-1-sulfonic Acid
Executive Summary & Compound Profile
4-(Ethylamino)butane-1-sulfonic acid (CAS: 89585-27-3) is a zwitterionic aminosulfonate compound structurally analogous to "Good's Buffers" such as CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) and ABS (4-Aminobutanesulfonic acid). While often utilized in chemical synthesis or as a specialized biological buffering agent, its specific cytotoxicity profile is less documented than standard buffers like HEPES or MES.
This guide provides a rigorous framework for evaluating the biocompatibility of this compound. It compares the theoretical and experimental performance of this compound against industry-standard alternatives, establishing a self-validating protocol for researchers in drug development and cell biology.
Chemical Context & Classification[1]
-
Class: Zwitterionic Aminosulfonate.
-
Functional Groups: Secondary amine (proton acceptor) and Sulfonic acid (proton donor).
-
Predicted pKa: ~10-11 (amine), <1 (sulfonic acid). (Based on CABS/ABS analogs).
-
Primary Risk Factors: pH dysregulation (if unadjusted), hyperosmolality at high concentrations, and potential amine-mediated cellular interactions.
Comparative Analysis: Performance vs. Alternatives
When selecting a buffering agent or reagent for cell culture, biocompatibility is paramount. The table below compares this compound with established standards.
Table 1: Biocompatibility & Physicochemical Comparison
| Feature | This compound | HEPES (Standard) | CABS (Analog) | PBS (Baseline) |
| Primary Application | Specialized Synthesis / High pH Buffering | General Cell Culture | High pH Buffering (pH 10-11) | Isotonic Wash / Short-term |
| Cell Permeability | Low (Zwitterionic/Charged) | Low to Moderate | Low | Low |
| Cytotoxicity Risk | Unknown/Moderate (Requires Testing) | Low (Safe < 20mM) | Low (Safe < 10mM) | Negligible |
| ROS Generation | Low Potential (Non-redox active) | Low (Can generate H2O2 in light) | Low | None |
| Metal Binding | Weak (Sulfonates bind metals weakly) | Negligible | Negligible | None |
| Osmotic Impact | High (at >50mM) | Moderate | Moderate | Isotonic |
Key Insight: Unlike HEPES, which is documented to generate hydrogen peroxide under light exposure, aminosulfonates like this compound are generally photostable. However, the ethyl group increases lipophilicity slightly compared to simple taurine derivatives, potentially altering membrane interaction.
Experimental Protocols: Self-Validating Systems
To establish the safety profile of this compound, a multi-parametric approach is required. Relying on a single assay (e.g., MTT) is insufficient due to potential chemical interference.
Phase 1: Compound Preparation & Quality Control
-
Step 1: Dissolve this compound in ultrapure water (Milli-Q).
-
Step 2 (Critical): The sulfonic acid group will drastically lower pH. You must adjust pH to 7.4 using NaOH (or HCl if testing basic forms) before adding to cells. Unadjusted solutions will cause false-positive cytotoxicity due to acidity.
-
Step 3: Sterile filter (0.22 µm PES membrane). Do not autoclave if stability is unknown.
Phase 2: Dual-Mechanistic Cytotoxicity Workflow
This protocol couples metabolic activity (MTS) with membrane integrity (LDH) to distinguish between cytostatic effects (growth arrest) and necrosis (cell death).
Assay A: Metabolic Competence (MTS Assay)
-
Principle: Reductase enzymes in viable cells convert MTS tetrazolium to a colored formazan product.
-
Target: Mitochondria/Cytosol.
Protocol:
-
Seeding: Plate mammalian cells (e.g., CHO, HEK293, or HepG2) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Aspirate media. Add 100 µL of media containing the test compound at log-scale concentrations (e.g., 0.1, 1, 10, 50, 100 mM).
-
Control A (Negative): Media only.
-
Control B (Vehicle): Buffer control (e.g., 10mM HEPES) to rule out osmolarity effects.
-
Control C (Positive): 0.1% Triton X-100.
-
-
Incubation: 24 to 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTS reagent. Incubate 1-4 hours.
-
Quantification: Measure Absorbance at 490 nm.
Assay B: Membrane Integrity (LDH Release)
-
Principle: Lactate Dehydrogenase (LDH) is released into the supernatant only upon plasma membrane rupture.
-
Target: Plasma Membrane.
Protocol:
-
Supernatant Collection: After the treatment period (from Assay A), transfer 50 µL of supernatant to a new plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).
-
Incubation: 30 minutes at Room Temperature (Dark).
-
Stop: Add Stop Solution (1M Acetic Acid).
-
Quantification: Measure Absorbance at 490 nm.
Mechanistic Visualization
Understanding how a buffer or reagent causes toxicity is as important as the IC50 value. The diagram below illustrates the decision logic and potential toxicity pathways for aminosulfonate compounds.
Figure 1: Potential Mechanisms of Toxicity. This flow illustrates that for zwitterionic buffers, toxicity is rarely intrinsic but often secondary to osmotic stress or improper pH adjustment.
Data Interpretation & Acceptance Criteria
When analyzing your data, use the following criteria to determine if this compound is suitable for your application.
| Metric | Safe / Biocompatible | Cytostatic / Caution | Cytotoxic / Unsafe |
| Viability (MTS) | > 90% relative to Control | 70% - 90% | < 70% |
| LDH Release | < 10% above Baseline | 10% - 30% | > 30% |
| Morphology | Adherent, spread out | Rounded, floating | Fragmented, debris |
| IC50 Value | > 20 mM | 1 mM - 20 mM | < 1 mM |
Expert Note: If you observe low MTS reduction but no LDH release, the compound may be inhibiting mitochondrial respiration without killing the cell (cytostatic). If both markers correlate, it is true cytotoxicity.
References
-
Ferreira, C. M., et al. (2015). "Selection of Good's buffers for in vitro studies: cytotoxicity and interference with standard assays." Toxicology in Vitro.
- Supports the protocol for comparing buffer cytotoxicity.
-
Good, N. E., et al. (1966). "Hydrogen ion buffers for biological research." Biochemistry.
- Foundational text on zwitterionic buffer design and criteria.
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.
- Authoritative source for MTS and LDH assay protocols.
-
PubChem. "this compound Compound Summary."
- Chemical structure verific
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
